molecular formula C9H16O2 B1180117 tumor autocrine motility factor receptor CAS No. 139568-77-7

tumor autocrine motility factor receptor

Cat. No.: B1180117
CAS No.: 139568-77-7
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Description

Historical Context and Initial Identification of AMFR

The journey to understanding the Autocrine Motility Factor Receptor (AMFR) began with the discovery of its ligand. In 1986, a cytokine that stimulates cell motility was isolated from the culture medium of human melanoma cells and was named Autocrine Motility Factor (AMF). nih.gov Subsequent research in 1991 identified the receptor through which AMF mediates its effects: a cell surface glycoprotein (B1211001) with a molecular weight of 78 kDa, hence its original name, gp78. nih.govnih.govnih.gov This receptor was found to be responsible for initiating the signaling cascade that promotes cell motility upon binding to AMF. nih.gov Originally isolated from murine melanoma cells, gp78 expression was quickly correlated with tumor metastasis. pnas.org It was later officially named AMF Receptor (AMFR). nih.gov

Below is a timeline of key discoveries related to AMFR:

Year Discovery Key Significance
1986 Isolation of Autocrine Motility Factor (AMF) from human melanoma cells. nih.gov Identified a novel factor that stimulates cancer cell motility.
1991 Identification of a 78 kDa glycoprotein (gp78) as the receptor for AMF. nih.gov Established the receptor-mediated mechanism of AMF action.
1999 Characterization of the AMFR gene, revealing it encodes a seven-transmembrane protein. wikipedia.org Provided genetic and structural insights into the receptor.
2001 Discovery that gp78 (AMFR) is an E3 ubiquitin protein ligase located in the endoplasmic reticulum. pnas.org Revealed the dual functionality of the protein beyond its role as a cell surface receptor.

Dual Nature of AMFR: A Cell Surface Receptor and an Endoplasmic Reticulum E3 Ubiquitin Ligase

AMFR is a "moonlighting" protein, a term for proteins that perform multiple autonomous functions. nih.gov Its cellular location dictates its role, functioning as both a cytokine receptor on the cell surface and as an E3 ubiquitin ligase in the endoplasmic reticulum (ER). nih.govrsc.orgnih.gov

As a Cell Surface Receptor: At the plasma membrane, AMFR acts as the receptor for AMF, which is also known as phosphoglucose (B3042753) isomerase (PGI). rsc.orgnih.gov The binding of AMF to AMFR stimulates cell motility and invasion, processes critical to cancer metastasis. nih.govtandfonline.com This signaling is thought to proceed through G-protein activation, impacting downstream pathways like the MAPK/ERK pathway to promote cell migration, proliferation, and invasion. nih.govtandfonline.comnih.gov The interaction requires the N-glyco side-chain of AMFR for proper signaling. nih.gov

As an Endoplasmic Reticulum E3 Ubiquitin Ligase: Within the cell, AMFR is localized to the ER membrane, where it is more commonly referred to as gp78. nih.govrsc.orgresearchgate.net Here, it functions as a crucial E3 ubiquitin ligase, a key component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. nih.govpnas.orgnih.govwikipedia.org The ERAD system is a protein quality control mechanism that targets misfolded or unwanted proteins in the ER for destruction by the proteasome. nih.govfrontiersin.orgeurekaselect.com

AMFR's E3 ligase activity is dependent on its RING-H2 finger domain. pnas.orgresearchgate.net It specifically recruits the ubiquitin-conjugating enzyme (E2) UBE2G2 (also known as Ubc7) to ubiquitinate target proteins, marking them for degradation. pnas.orguniprot.orgebi.ac.uk AMFR can even target itself for degradation in a process dependent on its own RING finger and UBE2G2. pnas.org This function is vital for maintaining protein homeostasis (proteostasis) and reducing ER stress. nih.govresearchgate.net

The dual roles of AMFR are summarized in the table below:

Function Cellular Location Primary Role Associated Ligand/Enzyme Key Outcome
Cytokine Receptor Cell Surface Signal transduction for cell motility. nih.gov Autocrine Motility Factor (AMF)/PGI rsc.org Increased cell migration, invasion, and proliferation. tandfonline.comnih.gov
E3 Ubiquitin Ligase Endoplasmic Reticulum Protein quality control via ERAD. nih.gov UBE2G2 (E2 enzyme) uniprot.org Degradation of misfolded or specific regulatory proteins. pnas.orguniprot.org

As an E3 ligase, AMFR/gp78 targets a variety of substrates for degradation, playing a critical role in regulating diverse cellular processes.

A summary of key AMFR/gp78 substrates is provided below:

Substrate Biological Context Consequence of Degradation
HMG-CoA Reductase (HMGCR) Cholesterol Metabolism Sterol-accelerated degradation to control cholesterol synthesis. researchgate.netuniprot.orgnih.gov
INSIG1 & INSIG2 Cholesterol Metabolism Regulation of sterol sensing and HMGCR degradation. uniprot.orguniprot.org
Apolipoprotein B100 (ApoB) Lipid Metabolism Decreased secretion of ApoB-containing lipoproteins. uniprot.org
KAI1 (CD82) Cancer Metastasis Promotes metastasis by degrading this metastasis suppressor protein. cancer-genetics.org
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein Quality Control Degradation of the mutated form of CFTR, a classic ERAD substrate. frontiersin.orguniprot.org
CD3D Immunology Degradation of unassembled T-cell receptor subunits. uniprot.org

Overview of AMFR's Broad Biological Significance in Cellular Homeostasis and Pathogenesis

The dual functions of AMFR place it at the crossroads of cellular health and disease. Its activities are integral to maintaining cellular balance but are also co-opted in various pathological states.

Role in Cellular Homeostasis: AMFR is a key regulator of cellular homeostasis. nih.gov Its most prominent homeostatic role is in maintaining proteostasis through the ERAD pathway, preventing the toxic accumulation of misfolded proteins. nih.govnih.gov Beyond protein quality control, AMFR is a central player in lipid metabolism. By mediating the degradation of HMG-CoA reductase and INSIGs, AMFR helps regulate cholesterol biosynthesis. frontiersin.orguniprot.org Dysregulation of this function has been linked to lipid droplet accumulation. nih.gov Furthermore, AMFR is involved in modulating critical signaling pathways, including the Wnt and NF-kappa-B pathways, which are essential for normal development and immune function. uniprot.org

Role in Pathogenesis: The expression and activity of AMFR are frequently altered in disease states, particularly in cancer.

Cancer: Elevated AMFR expression is strongly associated with tumor progression and metastasis in a wide range of cancers, including those of the breast, lung, colon, liver, and glioblastoma. nih.govnih.govtandfonline.comcancer-genetics.org Its role as a receptor for AMF directly promotes the tumor cell invasion and migration that are hallmarks of metastasis. tandfonline.comnih.gov Consequently, high AMFR levels often correlate with a more advanced tumor stage and decreased patient survival, making it a significant prognostic marker. nih.govnih.govcancer-genetics.org

Neurodegenerative Diseases: The importance of AMFR's role in protein quality control is highlighted by its link to neurodegeneration. Bi-allelic truncating mutations in the AMFR gene have been identified as a cause of autosomal recessive hereditary spastic paraplegia (HSP), a neurodegenerative disorder affecting motor neurons. nih.govgenecards.org Its function in ERAD has also led to investigations into its potential involvement in other neurodegenerative conditions characterized by protein aggregation, such as Alzheimer's disease. nih.govnih.govmdpi.com

Viral Infections: AMFR is implicated in the host's innate immune response to viral infections. oup.comscientificarchives.comnih.govmdpi.commdpi.com For instance, during an influenza virus infection, AMFR is upregulated and contributes to the degradation of HMGCR, which in turn activates key components of the innate immunity signaling pathway, such as TBK1 and IRF3, to mount an antiviral response. nih.gov

The diverse roles of AMFR are summarized below:

Biological Area Specific Role of AMFR Associated Diseases
Cellular Homeostasis ER protein quality control (ERAD), regulation of cholesterol and lipid metabolism. nih.govuniprot.org N/A
Cancer Promotes cell motility, invasion, and proliferation via AMF signaling; degrades metastasis suppressors. tandfonline.comcancer-genetics.org Breast Cancer, Lung Cancer, Glioblastoma, Colorectal Cancer, etc. nih.govcancer-genetics.orgascopubs.org
Neurology Maintenance of motor neuron health; ERAD-mediated protein quality control in neurons. nih.govnih.gov Hereditary Spastic Paraplegia, potential role in Alzheimer's Disease. nih.govnih.gov
Immunology/Virology Activation of innate immunity pathways in response to viral infection. nih.gov Influenza. nih.gov

Properties

CAS No.

139568-77-7

Molecular Formula

C9H16O2

Synonyms

tumor autocrine motility factor receptor

Origin of Product

United States

Molecular Architecture and Localization of the Autocrine Motility Factor Receptor

Genomic Organization and Transcript Variants of the AMFR Gene

The human AMFR gene is located on the minus strand of chromosome 16 at the genomic position 16q12.2. atlasgeneticsoncology.orgnih.gov The gene spans approximately 64,081 base pairs and comprises 14 exons, with the coding sequence initiating in the first exon. atlasgeneticsoncology.orgnju.edu.cn

Genetic analysis has identified multiple transcript variants for the AMFR gene. atlasgeneticsoncology.orggenecards.org The primary protein-coding transcript (accession number: NM_001144) is 3,598 base pairs long and gives rise to the full-length AMFR protein. atlasgeneticsoncology.org Another identified variant is a processed transcript of 2,249 base pairs that does not produce a protein product. atlasgeneticsoncology.org The existence of various transcripts suggests regulation through alternative splicing, which may contribute to the functional diversity of AMFR. genecards.orgnih.gov

AMFR Gene Details
Official Symbol AMFR
Aliases gp78, RNF45
Genomic Location Chromosome 16q12.2
Gene Size ~64,081 bases
Number of Exons 14
Primary Coding Transcript NM_001144 (3,598 bp)
Data sourced from multiple genomic databases and research articles. atlasgeneticsoncology.orggenecards.orgnju.edu.cn

Protein Structure of AMFR: Domains, Motifs, and Subunit Interactions

The full-length AMFR protein consists of 643 amino acids with a calculated molecular weight of approximately 73 kDa. atlasgeneticsoncology.org It is a polytopic transmembrane protein, predicted to have between five and seven membrane-spanning domains. atlasgeneticsoncology.orgresearchgate.netpnas.org A significant feature of its architecture is a long cytoplasmic tail of about 350 amino acids, which houses several critical functional domains responsible for its enzymatic activity and interactions with other proteins. atlasgeneticsoncology.org This C-terminal region contains a RING-H2 finger domain, a CUE domain, and a p97/VCP-interacting motif (VIM), among others. atlasgeneticsoncology.orgresearchgate.net

A defining feature of AMFR is its RING (Really Interesting New Gene) finger domain, which confers its E3 ubiquitin ligase activity. cancer-genetics.orgpnas.org This domain is classified as a RING-H2 type, characterized by a specific arrangement of cysteine and histidine residues that coordinate two zinc ions. atlasgeneticsoncology.orgnih.gov In AMFR, this domain is located between amino acids 341 and 383. atlasgeneticsoncology.org

The RING finger domain is essential for the enzymatic function of AMFR within the ERAD pathway. nih.govbiologists.com It does not bind the substrate directly but acts as a scaffold, recruiting a ubiquitin-conjugating enzyme (E2) charged with ubiquitin. nih.govresearchgate.net For AMFR/gp78, the cognate E2 enzyme is Ube2g2 (also known as Ubc7). pnas.orgnih.gov The RING domain facilitates the transfer of ubiquitin from the E2 enzyme to a substrate protein, marking it for degradation by the proteasome. pnas.orgnih.gov The integrity of the RING finger is indispensable for this activity; mutations within this domain abolish the E3 ligase function of AMFR. pnas.orgcore.ac.uk Structural analysis reveals that gp78 also contains a secondary binding region for its E2 enzyme, the G2BR, which allosterically enhances the RING:Ube2g2 interaction and promotes processive ubiquitination. rcsb.org

The CUE domain binds directly to both monoubiquitin and polyubiquitin (B1169507) chains. atlasgeneticsoncology.orgnih.gov This interaction is thought to play a role in the ubiquitination process, potentially by helping to position the substrate or by participating in the formation of polyubiquitin chains. nih.govnih.gov The CUE domain of AMFR is required for its ligase activity in vivo and partially overlaps with the binding site for the cofactor Ufd1, another important component of the ERAD machinery. researchgate.netnih.gov Structurally, CUE domains typically consist of a three-alpha-helical bundle that creates a surface for ubiquitin interaction. nih.gov

To execute the degradation of ER-luminal and transmembrane proteins, the AMFR-mediated ERAD process requires the recruitment of the AAA-ATPase p97/Valosin-Containing Protein (VCP). nih.gov This interaction is mediated by a specific p97/VCP-Interacting Motif (VIM) located at the C-terminal tail of AMFR, specifically encompassing amino acid residues 614-643. atlasgeneticsoncology.orgnih.gov This motif is both necessary and sufficient to recruit p97 to the ER membrane. atlasgeneticsoncology.orgnih.gov The VIM was first identified in gp78 and is characterized by a minimal consensus sequence of RX₅AAX₂R. nih.govresearchgate.net

In addition to the VIM, the cytoplasmic tail of AMFR contains other crucial interaction sites. A distinct E2-binding domain, known as the G2BR (Ube2g 2-b inding r egion), provides a high-affinity docking site for the E2 enzyme Ube2g2, which is separate from the RING finger. researchgate.netnih.govrcsb.org This multi-domain architecture allows AMFR to function as a molecular scaffold, coordinating the assembly of the ERAD machinery required for efficient substrate ubiquitination and extraction from the ER membrane. researchgate.net

Functional Domains of AMFR Amino Acid Position Function
RING-H2 Finger Domain 341 - 383E3 Ubiquitin Ligase Activity; E2 Enzyme Binding
CUE Domain 456 - 497Polyubiquitin Binding; Interaction with Ufd1
VCP/p97-Interacting Motif (VIM) 614 - 643Recruitment of p97/VCP ATPase
G2BR C-terminal to RINGHigh-affinity binding of Ube2g2 (E2 enzyme)
Data compiled from proteomic and structural studies. atlasgeneticsoncology.orgresearchgate.netnih.govrcsb.org

Subcellular Distribution and Dynamic Localization of AMFR

AMFR exhibits a complex and dynamic distribution within the cell, a reflection of its dual functions. It is prominently localized to the endoplasmic reticulum (ER) membrane, where it carries out its E3 ligase activities. cancer-genetics.orgpnas.orgnih.gov Specifically, it is found in a smooth subdomain of the ER, sometimes referred to as AMF-R tubules. nih.govnih.gov

In addition to its ER residency, AMFR is also present on the cell surface, where it functions as a receptor. tandfonline.comnih.govnih.gov This dual localization is not static; the protein can be trafficked between these compartments. pnas.org Its distribution also extends to other cellular components, including the cytoplasm, growth cones, and dendrites in certain cell types. wikipedia.org

At the cell surface, AMFR is concentrated within specific microdomains of the plasma membrane known as caveolae. nih.govnih.gov This localization was confirmed by immunoelectron microscopy and the colocalization of AMFR with caveolin, the signature protein of caveolae. nih.gov In this location, AMFR functions as a seven-transmembrane glycoprotein (B1211001) receptor for its ligand, the Autocrine Motility Factor (AMF), also known as phosphoglucose (B3042753) isomerase. tandfonline.comnih.gov

The binding of AMF to its receptor is a critical step in initiating signaling cascades that regulate cell motility. tandfonline.comnih.gov This interaction is complex, requiring the recognition of the N-glyco side-chain on the AMFR protein by the ligand. nih.gov Following ligand binding, the AMFR-AMF complex is internalized. nih.govnih.gov This process occurs via a clathrin-independent endocytic pathway and delivers the ligand to the smooth ER, linking the receptor's cell surface signaling function with its intracellular localization. nih.govnih.gov The concentration of ligands near the plasma membrane can be heterogeneous, potentially influencing the apparent affinity and activation of receptors like AMFR. nih.gov

Compound and Protein Name Reference

NameAbbreviation/AliasDescription
Autocrine Motility Factor ReceptorAMFR, gp78, RNF45The primary subject of this article; a transmembrane protein with receptor and E3 ubiquitin ligase functions.
Autocrine Motility FactorAMFThe ligand for AMFR; also known as phosphoglucose isomerase (PGI).
Valosin-Containing ProteinVCP, p97An AAA-ATPase that interacts with AMFR via the VIM domain to facilitate ERAD.
Ubiquitin-conjugating enzyme E2 G2Ube2g2, Ubc7The cognate E2 enzyme that works with AMFR to ubiquitinate substrates.
Ubiquitin-like protein 1Ufd1A cofactor in the ERAD pathway that interacts with the CUE domain region of AMFR.
CaveolinA structural protein component of caveolae, where AMFR is localized on the plasma membrane.
Phosphoglucose IsomerasePGIAn enzyme that is identical to Autocrine Motility Factor (AMF).
RING Finger Protein 45RNF45An official alias for the AMFR gene and protein.

Endoplasmic Reticulum (ER) Localization and ER-Associated Degradation (ERAD) Machinery

The Autocrine Motility Factor Receptor (AMFR), also known as glycoprotein 78 (gp78) or RNF45, is an integral transmembrane protein that is predominantly localized to the endoplasmic reticulum (ER). nih.govresearchgate.net While it also functions as a cell surface receptor for the Autocrine Motility Factor (AMF), its role within the ER is central to cellular protein quality control. researchgate.netnih.gov Specifically, AMFR is a key component of the ER-Associated Degradation (ERAD) pathway, a critical surveillance system that identifies and eliminates misfolded or unassembled proteins from the ER. nih.govnih.gov

Structurally, AMFR is a multi-spanning membrane protein. researchgate.net Its C-terminus contains a RING (Really Interesting New Gene) finger domain, which projects into the cytoplasm and confers its function as an E3 ubiquitin ligase. nih.govresearchgate.net This E3 ligase activity is fundamental to its role in ERAD, where it catalyzes the attachment of ubiquitin chains to specific substrate proteins, marking them for degradation by the proteasome. nih.govresearchgate.net

The ERAD process orchestrated by AMFR is a multi-step cascade:

Substrate Recognition: AMFR, often in concert with other ERAD components, recognizes and binds to aberrant proteins within the ER membrane or lumen.

Ubiquitination: AMFR recruits a specific E2 ubiquitin-conjugating enzyme, UBE2G2 (also known as UBC7), to its cytoplasmic RING finger domain. researchgate.netuniprot.org This interaction facilitates the transfer of ubiquitin molecules to the substrate, forming a polyubiquitin chain that serves as a degradation signal. nih.govresearchgate.net

Retrotranslocation: For the proteasome to access the ubiquitinated substrate, it must be extracted from the ER membrane and moved into the cytosol. AMFR facilitates this by recruiting the VCP/p97 ATPase complex, a powerful molecular machine that uses the energy from ATP hydrolysis to pull the targeted protein out of the ER. nih.govuniprot.orgfrontiersin.org

Proteasomal Degradation: Once in the cytosol, the polyubiquitinated substrate is recognized and degraded by the 26S proteasome. nih.govnih.gov

AMFR is involved in the degradation of a diverse array of substrates, highlighting its importance in various physiological and pathological processes. This process is crucial for maintaining cellular homeostasis, or "proteostasis," and preventing the toxic accumulation of misfolded proteins. nih.gov A failure in this system can lead to ER stress, which is implicated in numerous diseases. nih.gov

Table 1: Key Interaction Partners of AMFR in the ERAD Pathway

ProteinFunction in Complex with AMFRReference
UBE2G2 (UBC7)E2 ubiquitin-conjugating enzyme that is recruited by AMFR to ubiquitinate target substrates. uniprot.org
VCP/p97AAA ATPase that provides the mechanical force for retrotranslocation of ubiquitinated substrates from the ER to the cytosol. uniprot.org
Derlin-1A putative retrotranslocation channel component that interacts with AMFR. uniprot.org
INSIG1Insulin-induced gene 1; forms a complex with AMFR to mediate the sterol-accelerated degradation of HMGCR. uniprot.org

Table 2: Selected ERAD Substrates of AMFR/gp78

SubstratePhysiological ContextReference
HMG-CoA reductase (HMGCR)Cholesterol biosynthesis regulation. researchgate.net
CD3-δT-cell receptor complex assembly quality control. researchgate.net
KAI1 (CD82)Metastasis suppressor protein. researchgate.net
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)Ion channel protein; degradation of mutant forms. researchgate.net
Apolipoprotein B (ApoB)Lipoprotein metabolism. researchgate.net

Mitochondria-Associated ER Membranes (MAMs)

Beyond its general distribution in the ER, AMFR/gp78 is notably enriched in a specialized subdomain known as the Mitochondria-Associated ER Membranes (MAMs). researchgate.netnih.gov MAMs are crucial intracellular contact sites where the ER and mitochondria are physically tethered, allowing for direct communication and the regulation of vital cellular processes such as calcium signaling, lipid metabolism, and apoptosis. nih.gov The localization of AMFR at these interfaces positions it as a key regulator of ER-mitochondria cross-talk and mitochondrial quality control. nih.gov

One of the primary functions of AMFR at the MAM is the regulation of mitochondrial dynamics. nih.govnih.gov It directly targets the mitochondrial outer membrane fusion proteins, Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), for ubiquitination and subsequent proteasomal degradation. nih.govnih.gov Mitofusins are essential for the fusion of individual mitochondria into larger networks. By degrading Mfn1 and Mfn2, AMFR's E3 ligase activity promotes mitochondrial fission—the division of mitochondria into smaller, distinct units. nih.govresearchgate.net This process is a prerequisite for mitophagy, the selective autophagic clearance of damaged or depolarized mitochondria. nih.gov

Research findings indicate that AMFR-induced mitophagy proceeds in a manner distinct from some other pathways, such as the well-studied PINK1/Parkin pathway, although both converge on mitochondrial fission. nih.govnih.gov AMFR-dependent mitophagy is crucial for maintaining a healthy population of mitochondria, thereby limiting the production of reactive oxygen species (ROS) and supporting cell survival. researchgate.net Furthermore, studies using electron microscopy have shown that AMFR's ubiquitin ligase activity actively promotes the formation of contacts between the rough ER and mitochondria, suggesting a role in the structural maintenance of the MAM interface itself. researchgate.net

In addition to mitochondrial dynamics, AMFR at the MAM is involved in modulating innate immune signaling. It has been shown to target the Mitochondrial Antiviral Signaling (MAVS) protein for degradation, which is a key adaptor protein in the RIG-I-like receptor pathway that detects viral RNA. nih.gov By controlling MAVS levels, AMFR can temper the host antiviral response. nih.gov The localization of AMFR at the MAM also allows it to interact with other signaling molecules involved in cellular stress responses and metabolism, underscoring the multifaceted role of this receptor at the critical ER-mitochondria nexus. frontiersin.orgnih.gov

Table 3: AMFR/gp78 Functions and Substrates at the MAM Interface

Function/ProcessKey Substrate(s)OutcomeReference
Regulation of Mitochondrial DynamicsMitofusin 1 (Mfn1), Mitofusin 2 (Mfn2)Induces mitochondrial fission by degrading fusion proteins, a prerequisite for mitophagy. nih.govnih.gov
Mitochondrial Quality ControlDamaged/depolarized mitochondriaPromotes mitophagy to clear dysfunctional mitochondria and maintain cellular health. nih.govresearchgate.net
Modulation of Innate ImmunityMitochondrial Antiviral Signaling (MAVS) proteinDegrades MAVS to regulate the antiviral immune response. nih.gov
Structural Maintenance of MAMsNot fully elucidatedPromotes the formation of rough ER-mitochondria contact sites. researchgate.net

Ligand Mediated Signaling Pathways of Autocrine Motility Factor Receptor

Autocrine Motility Factor (AMF) as the Primary Ligand: Identity as Phosphoglucose (B3042753) Isomerase (PGI)/Glucose-6-Phosphate Isomerase (GPI)

The primary ligand for AMFR is the Autocrine Motility Factor (AMF), a 55 kDa cytokine that stimulates cell motility. bioscientifica.com A pivotal discovery in the field was the identification of AMF as being identical to the protein Phosphoglucose Isomerase (PGI), also known as Glucose-6-Phosphate Isomerase (GPI). rsc.orgnih.govdovepress.com This discovery revealed that PGI/GPI, a well-known cytosolic enzyme in the glycolytic pathway responsible for the interconversion of glucose-6-phosphate and fructose-6-phosphate, possesses a dual function. nih.govdovepress.comaacrjournals.org

Extracellularly, this same protein acts as a cytokine, engaging with its receptor, AMFR, to initiate signaling cascades. rsc.orgnih.gov This dual role is a classic example of "moonlighting," where a protein performs more than one distinct biological function. The secretion of AMF/PGI by tumor cells and its subsequent binding to AMFR in an autocrine or paracrine fashion is a critical step in promoting tumor cell motility, invasion, and metastasis. bioscientifica.comaacrjournals.org Beyond its role in cancer, this ligand is also recognized by other names reflecting its diverse functions, including neuroleukin, a neurotrophic factor for neurons, and maturation factor. bioscientifica.comnih.gov

Molecular Mechanisms of AMF-AMFR Binding and Receptor Activation

The binding of Autocrine Motility Factor (AMF) to its receptor, AMFR, is a specific interaction that initiates a series of conformational changes, leading to receptor activation and downstream signaling. AMFR is a seven-transmembrane protein, and its extracellular domain is responsible for recognizing and binding to AMF. tandfonline.com

Key aspects of the AMF-AMFR interaction include:

N-linked Glycosylation of AMFR: The N-glycan side chains on the AMFR protein are crucial for its ability to respond to AMF stimulation. nih.gov Experimental evidence shows that mutant AMFR lacking these sugar chains, while still present on the cell membrane, fails to be activated by AMF. nih.gov This suggests that the N-glycans act as a trigger in the binding and activation process. nih.gov

Role of AMF's C-terminal Region: The C-terminal region of the AMF protein is essential for the interaction with the extracellular core protein of AMFR. nih.gov

Phosphate (B84403) Group Interaction: Specific amino acid residues within AMF that are responsible for interacting with the phosphate group of the PGI substrate play a significant role in its motility-stimulating activity and its binding affinity for AMFR. nih.gov Mutations in these residues lead to a reduction in both activities. nih.gov

Upon binding of AMF, AMFR, which is a G protein-coupled receptor, activates an associated pertussis toxin-sensitive G protein. tandfonline.comnih.gov This activation is the initial step that propagates the signal intracellularly, leading to the engagement of various downstream signaling molecules.

Downstream Signaling Cascades Initiated by AMFR Activation

The activation of AMFR by its ligand, AMF, triggers a complex network of intracellular signaling pathways that ultimately regulate cellular behaviors such as motility, invasion, and survival. These cascades often involve intricate cross-talk between different signaling modules.

A central consequence of AMF-AMFR signaling is the activation of small Rho-like GTPases, particularly RhoA and RhoC. bioscientifica.comnih.gov This activation is a critical event that leads to the rearrangement of the actin cytoskeleton, a fundamental process for cell movement. bioscientifica.comresearchgate.net The AMF-AMFR interaction stimulates a G-protein, which in turn leads to the activation of RhoA and Rac1. tandfonline.comnih.gov The activation of Rho GTPases is a key mechanism by which AMF promotes the invasive and metastatic potential of tumor cells. nih.govnih.gov

The AMF-AMFR signaling pathway exhibits significant cross-talk with Protein Kinase C (PKC) pathways. tandfonline.comnih.gov Upon AMF binding, the activated G-protein stimulates phospholipase C, which in turn generates second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). youtube.com These molecules are key activators of PKC. youtube.comyoutube.com The activation of PKC is implicated in the signal transduction that leads to cellular responses induced by AMF. tandfonline.comnih.gov This interaction highlights the integration of AMFR signaling with other major cellular regulatory networks. youtube.comnih.gov

Recent research has unveiled a novel interaction between AMF signaling and the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. nih.govcancer-genetics.org Studies have shown that AMF can bind to GPER, leading to the translocation of the complex from the plasma membrane to the cytoplasm. nih.govcancer-genetics.org This interaction can directly trigger the phosphoinositide-3-kinase (PI3K) signaling pathway, thereby promoting cell growth. nih.gov This finding is particularly relevant in hormone-sensitive cancers, such as endometrial and breast cancer, where GPER plays a significant role in mediating estrogenic responses. nih.govmdpi.com The interplay between AMF and GPER represents an alternative signaling route that can contribute to tumor progression. nih.gov

The AMF-AMFR signaling axis can also modulate the activity of the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, the Extracellular signal-Regulated Kinase (ERK). The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. cellsignal.comnih.govabeomics.com Activation of this pathway is a common event in many cancers. nih.gov Ligand binding to EGFR typically triggers its dimerization and autophosphorylation, initiating downstream signaling. nih.govyoutube.com AMF-AMFR signaling can lead to the activation of the ERK pathway, contributing to the pro-proliferative and pro-survival effects of AMF. wikipedia.org This cross-talk underscores the ability of AMFR to influence other critical growth factor receptor pathways, thereby amplifying its impact on tumor cell biology. rndsystems.comnih.gov

Interactive Data Tables

Table 1: Key Proteins in AMFR Signaling

Protein Alias(es) Function Reference(s)
Autocrine Motility Factor Receptor AMFR, gp78, RNF45 Cell surface receptor for AMF; E3 ubiquitin ligase. wikipedia.orggenecards.org
Autocrine Motility Factor AMF, PGI, GPI, Neuroleukin Ligand for AMFR; glycolytic enzyme; cytokine. bioscientifica.comrsc.orgnih.govdovepress.com
RhoA - Small GTPase, regulates actin cytoskeleton and cell motility. bioscientifica.comnih.gov
RhoC - Small GTPase, implicated in tumor invasion and metastasis. nih.govnih.gov
Protein Kinase C PKC Serine/threonine kinase involved in various signal transduction pathways. tandfonline.comnih.gov
G Protein-Coupled Estrogen Receptor GPER, GPR30 G protein-coupled receptor that binds estrogen and other ligands, including AMF. nih.govcancer-genetics.org
Epidermal Growth Factor Receptor EGFR, HER1 Receptor tyrosine kinase that mediates signals for cell growth and differentiation. nih.govyoutube.com

| Extracellular Signal-Regulated Kinase | ERK | A key protein kinase in the MAPK signaling pathway, regulating cell proliferation and survival. | cellsignal.comnih.gov |

Table 2: Compound Names Mentioned

Compound Name
Glucose-6-phosphate
Fructose-6-phosphate
Inositol triphosphate
Diacylglycerol

Interplay with NF-κB and MAPK Signaling via TAB3 Ubiquitination

The Autocrine Motility Factor Receptor (AMFR), also known as gp78, plays a significant role in cellular signaling, extending beyond its function as a receptor for the Autocrine Motility Factor (AMF). nih.govpnas.org As an E3 ubiquitin ligase integrated into the endoplasmic reticulum, AMFR is a critical regulator of the endoplasmic reticulum-associated degradation (ERAD) pathway. nih.govatlasgeneticsoncology.orguniprot.org Recent findings have illuminated its capacity to modulate fundamental signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This regulation is intricately linked to its E3 ligase activity, specifically through the ubiquitination of the TAK1-binding protein 3 (TAB3). uniprot.org

The NF-κB and MAPK pathways are crucial signaling networks that govern a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. nih.gov The activation of these pathways is often controlled by upstream kinases, with TGF-β-activated kinase 1 (TAK1) serving as a key convergence point. nih.govnih.gov The activation of TAK1 itself is a regulated process, dependent on its association with adaptor proteins, namely TAB2 and TAB3. nih.govmdpi.com These adaptor proteins contain domains that bind to polyubiquitin (B1169507) chains, a modification that is essential for the assembly and activation of the TAK1 kinase complex. nih.govmdpi.com

AMFR directly participates in this activation sequence by functioning as the E3 ligase that modifies TAB3. Research has demonstrated that AMFR mediates a specific type of 'Lys-27'-linked polyubiquitination on TAB3. uniprot.org This non-degradative ubiquitination serves as a scaffold, promoting the subsequent activation of TAK1/MAP3K7. uniprot.org Once activated, TAK1 can phosphorylate downstream targets, including the IκB kinase (IKK) complex, which leads to the activation of the NF-κB pathway, and various MAPK kinases (MKKs), which in turn activate the MAPK cascades (e.g., JNK and p38). nih.govnih.gov

This mechanism illustrates a direct link between AMFR's enzymatic function and the control of major signaling pathways that influence tumor cell behavior. By ubiquitinating TAB3, AMFR facilitates the activation of TAK1, thereby promoting pro-survival and pro-inflammatory signals through NF-κB and MAPK. uniprot.orgtandfonline.com This interplay underscores the multifaceted role of AMFR in cancer biology, connecting its function in protein degradation and quality control with the regulation of key signaling networks that drive tumorigenesis.

Table 1: Key Proteins in the AMFR-Mediated Activation of NF-κB and MAPK Pathways This table summarizes the primary function of each protein in the signaling cascade initiated by AMFR.

Protein NameAlternative Name(s)Primary Function in this Pathway
AMFR gp78, E3 ubiquitin-protein ligase AMFRActs as an E3 ubiquitin ligase that catalyzes the polyubiquitination of TAB3. uniprot.org
TAB3 TAK1-binding protein 3Adaptor protein that, upon ubiquitination by AMFR, facilitates the activation of the TAK1 kinase. uniprot.orgmdpi.com
TAK1 MAP3K7, TGF-β-activated kinase 1A protein kinase that, once activated, phosphorylates and activates downstream components of both the NF-κB and MAPK signaling pathways. nih.govnih.gov
NF-κB Nuclear Factor-kappa BA transcription factor complex that, upon activation, translocates to the nucleus to regulate genes involved in inflammation, immunity, and cell survival. nih.gov
MAPK Mitogen-Activated Protein KinaseA family of protein kinases that regulate diverse cellular activities, including proliferation, gene expression, differentiation, and apoptosis. tandfonline.com

Amfr As an E3 Ubiquitin Ligase: Substrates and Functional Implications

The Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway and AMFR's Central Role

The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a critical quality control system that identifies and eliminates misfolded or unassembled proteins from the ER. uniprot.org This process is essential for maintaining protein homeostasis (proteostasis) and preventing the accumulation of aberrant proteins that can lead to cellular stress and disease. nih.gov Ubiquitination, the process of attaching ubiquitin molecules to a substrate protein, is a central step in ERAD, marking the protein for subsequent degradation by the proteasome. nih.gov

AMFR/gp78 is an integral ER membrane protein and a crucial E3 ubiquitin ligase within the ERAD machinery. nih.govarvojournals.org It is one of several E3 ligases, including Hrd1, that orchestrate the ubiquitination of ERAD substrates. nih.gov The functional flexibility of the ERAD network is highlighted by findings that AMFR can compensate for the deficiency of other E3 ligases, demonstrating its significant role in maintaining proteostasis under compromised conditions. orangelinelab.com AMFR's activity ensures the specific and efficient removal of a wide range of misfolded proteins, thereby safeguarding cellular function. nih.gov

Formation and Function of the AMFR/gp78-VCP/p97 Complex in ERAD

For the ERAD process to be completed, ubiquitinated proteins must be extracted from the ER membrane and transported to the cytosol where the proteasome resides. This crucial step, known as retro-translocation, is powered by the AAA (ATPase associated with diverse cellular activities) ATPase Valosin-Containing Protein (VCP), also called p97. AMFR/gp78 forms a functional complex with VCP/p97 to facilitate this process. nih.gov

The interaction is mediated by a VCP-interacting motif (VIM) present in AMFR. nih.gov This physical association couples the ubiquitination step, catalyzed by AMFR, with the subsequent retro-translocation of the substrate. The AMFR/gp78-VCP/p97 complex enhances the binding of VCP/p97 to polyubiquitinated proteins, thereby increasing the efficiency of their removal from the ER and subsequent degradation. nih.gov This intricate coordination ensures that misfolded proteins are effectively cleared from the secretory pathway, preventing their toxic accumulation.

Diverse Substrates of AMFR-Mediated Ubiquitination and Degradation

As an E3 ligase, AMFR recognizes and targets a diverse clientele of substrate proteins, reflecting its involvement in a wide spectrum of cellular processes beyond general protein quality control.

AMFR plays a key role in cholesterol homeostasis through the sterol-accelerated degradation of critical regulatory proteins. The VCP/p97-AMFR/gp78 complex is directly involved in the ERAD of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. nih.gov This process is mediated by Insulin-Induced Gene (INSIG) proteins, which act as sterol sensors. In the presence of sterols, INSIG-1 bridges the interaction between HMGCR and the AMFR/gp78 complex, initiating the ubiquitination and subsequent proteasomal degradation of HMGCR. nih.govnih.gov

AMFR also directly catalyzes the ubiquitination and degradation of INSIG-1 and INSIG-2 when cellular sterol levels are low, adding another layer of regulation to this metabolic pathway. nih.gov While the role of AMFR in INSIG degradation is consistently observed, some studies suggest that its direct involvement in the robust degradation of HMGCR might be context-dependent, indicating a complex regulatory network that may involve other E3 ligases. nih.gov

AMFR is implicated in the progression of cancer through its ability to target metastasis suppressor proteins for degradation. One of its key substrates in this context is KAI1 (also known as CD82), a member of the tetraspanin family of proteins. arvojournals.org KAI1 functions to inhibit tumor metastasis by regulating cell motility, invasion, and adhesion. A decrease in KAI1/CD82 levels is associated with aggressive tumor progression and poor prognosis in various cancers, including breast and renal cell carcinoma. Research has shown that AMFR/gp78 directly ubiquitinates KAI1, leading to its degradation. arvojournals.org By promoting the destruction of this key metastasis suppressor, AMFR facilitates cancer cell invasion and the spread of tumors.

The Wnt signaling pathway is fundamental to embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. AMFR has been identified as a negative regulator of the canonical Wnt/β-catenin signaling pathway. nih.govnih.gov In concert with its partners LMBR1L and UBAC2, AMFR promotes the ubiquitin-mediated degradation of several core components of the Wnt pathway. nih.govnih.gov

These substrates include:

Catenin Beta 1 (CTNNB1): The central effector of the canonical Wnt pathway. Its degradation is a key step in keeping the pathway inactive. nih.govnih.gov

Frizzled-6 (FZD6): A seven-transmembrane receptor for Wnt ligands. nih.govnih.gov

Low-density lipoprotein receptor-related protein 6 (LRP6): A single-pass transmembrane co-receptor essential for Wnt/β-catenin signal transduction. nih.govnih.gov

By targeting these key proteins for destruction, AMFR helps to attenuate Wnt signaling, demonstrating its role in modulating fundamental developmental and oncogenic pathways.

AMFR's regulatory reach extends to other proteins involved in diverse cellular functions, including signal transduction and organelle dynamics.

Ubiquitin-like protein 4A (UBL4A): AMFR regulates ERAD by ubiquitinating UBL4A, a component of the BAG6/BAT3 complex, which is involved in handling mislocalized and misfolded proteins. nih.gov

Dual-specificity phosphatase-1 (DUSP1): AMFR interacts with and promotes the ubiquitination and degradation of DUSP1. nih.gov DUSP1 is a negative regulator of MAP kinases, including ERK. By degrading DUSP1, AMFR can enhance EGFR-mediated ERK signaling, thereby promoting cell proliferation and invasion. nih.gov

Transmembrane and coiled-coil domain protein 1 (TMCO1): TMCO1 is a calcium channel in the ER membrane and has been identified as a substrate of AMFR/gp78-mediated ERAD. orangelinelab.com The degradation of TMCO1 is involved in regulating ER calcium homeostasis and can impact tumor growth and drug resistance. orangelinelab.com

Optic Atrophy 1 (OPA1): The relationship between AMFR and OPA1, a mitochondrial dynamin-related GTPase essential for mitochondrial inner membrane fusion, is indirect. orangelinelab.com Instead of direct ubiquitination by AMFR, both AMFR/gp78 and OPA1 are targeted for degradation through a shared pathway of autophagy mediated by the protein RETREG1/FAM134B. nih.gov This points to a coordinated turnover mechanism for components of the ER and mitochondria, highlighting the interplay between different organellar quality control systems.

Data Tables

Table 1: AMFR/gp78 Substrates and Their Cellular Functions

Substrate Protein Family/Class Primary Function Consequence of AMFR-Mediated Degradation
HMGCR Reductase Rate-limiting enzyme in cholesterol synthesis Downregulation of cholesterol production
INSIG1/2 ER Membrane Protein Sterol sensing, regulation of HMGCR Modulation of cholesterol homeostasis
KAI1/CD82 Tetraspanin Metastasis suppressor Promotion of tumor invasion and metastasis
CTNNB1 Catenin Central effector of Wnt signaling Attenuation of Wnt/β-catenin pathway
FZD6 G-protein coupled receptor Wnt ligand receptor Attenuation of Wnt/β-catenin pathway
LRP6 LDL receptor-related protein Wnt co-receptor Attenuation of Wnt/β-catenin pathway
UBL4A Ubiquitin-like protein Component of BAG6 protein quality control complex Regulation of ERAD pathway
DUSP1 Dual-specificity phosphatase Negative regulator of MAPK signaling Enhancement of ERK signaling, cell proliferation
TMCO1 Ion channel ER calcium leak channel Regulation of calcium homeostasis

Autoubiquitination of AMFR

Autoubiquitination, the process by which an E3 ubiquitin ligase catalyzes the attachment of ubiquitin to itself, is a characteristic feature of RING finger E3 ligases like AMFR, also known as gp78. nih.govnih.gov This self-modification is not merely an incidental reaction but serves as a critical mechanism for autoregulation of the ligase's stability and activity. nih.govcapes.gov.br

The enzymatic activity of AMFR, including its autoubiquitination, is dependent on its RING finger domain. nih.govnih.gov Studies have demonstrated that an intact RING finger is essential for this process. This domain facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to a substrate, which in this case is the AMFR molecule itself. This process can ultimately target AMFR for degradation by the proteasome, thereby controlling its cellular levels and preventing excessive or prolonged activity. nih.gov The turnover of gp78 is thus regulated by its own ubiquitination in the presence of the appropriate E2 conjugating enzymes. frontiersin.org

While the functional consequence of AMFR autoubiquitination is understood to be a form of self-regulation, leading to its own degradation, the precise lysine (B10760008) residues on the AMFR protein that serve as acceptor sites for ubiquitin have not been definitively identified in the reviewed literature. This process of self-targeting for degradation highlights a sophisticated feedback loop controlling protein homeostasis within the cell.

Mechanisms of Polyubiquitin (B1169507) Chain Elongation by AMFR (e.g., Lys-27, Lys-48 linkages)

AMFR is a versatile E3 ligase capable of assembling polyubiquitin chains with different linkages, which in turn dictate the fate of the substrate protein. The most well-documented linkages catalyzed by AMFR are Lysine-27 (K27) and Lysine-48 (K48).

K27-Linked Polyubiquitination:

AMFR-mediated K27-linked polyubiquitination is primarily associated with non-proteolytic signaling events, particularly in the regulation of immune responses. A key substrate for this modification is the adaptor protein STING (stimulator of interferon genes). Upon stimulation by cytoplasmic DNA, AMFR, in concert with INSIG1, catalyzes the K27-linked polyubiquitination of STING. This modification serves as a scaffold to recruit the kinase TBK1, a crucial step in the activation of antiviral gene induction. nih.gov

Another important target of AMFR's K27-linking activity is TAB3. AMFR mediates the polyubiquitination of TAB3 at Lysine 649, which subsequently promotes the activation of the TAK1/MAP3K7 complex. This activation is a critical upstream event in the NF-κB and MAPK signaling pathways, which are central to inflammation and cell survival. uniprot.org

K48-Linked Polyubiquitination:

The K48-linked polyubiquitin chain is the canonical signal for targeting proteins for degradation by the 26S proteasome. AMFR is a key E3 ligase in the endoplasmic reticulum-associated degradation (ERAD) pathway, where it utilizes K48 linkages to mark misfolded or regulated proteins for elimination.

AMFR collaborates specifically with the E2 ubiquitin-conjugating enzyme UBE2G2 (also known as Ubc7) to assemble these K48-linked chains. nih.govfrontiersin.org The fidelity of this specific linkage is ensured by structural elements within AMFR. The gp78 CUE domain, for instance, functions as a proofreading module during the elongation of K48-linked chains. colab.ws Furthermore, AMFR possesses a Ube2g2-binding region (G2BR) that enhances the affinity and processivity of the ubiquitination reaction. frontiersin.orgebi.ac.uk

A primary example of an ERAD substrate targeted by AMFR via K48-linked ubiquitination is HMG-CoA reductase (HMGCR), a key enzyme in cholesterol biosynthesis. uniprot.orgolink.com AMFR is part of a complex that mediates the sterol-accelerated degradation of HMGCR. olink.com Another well-characterized ERAD substrate is the T-cell receptor subunit CD3-δ. nih.gov

The table below summarizes the known mechanisms of polyubiquitin chain elongation by AMFR, detailing the linkage type, collaborating enzymes, identified substrates, and the functional outcomes.

Linkage TypeE2 Enzyme(s)Substrate(s)Functional Implication
K27-linked Not specified in reviewed sourcesSTINGRecruitment of TBK1 kinase, activation of antiviral innate immune signaling. nih.gov
Not specified in reviewed sourcesTAB3 (at Lys649)Activation of TAK1/MAP3K7, leading to NF-κB and MAPK pathway activation. uniprot.org
K48-linked UBE2G2 (Ubc7)HMG-CoA Reductase (HMGCR)Proteasomal degradation via the ERAD pathway, regulation of cholesterol metabolism. uniprot.orgolink.com
MmUBC7CD3-δProteasomal degradation via the ERAD pathway. nih.gov
Not specified in reviewed sourcesGeneral ERAD substratesMaintenance of protein homeostasis by eliminating misfolded proteins.

Autocrine Motility Factor Receptor in Fundamental Cellular Processes

Regulation of Cell Motility, Migration, and Invasion

The role of the Autocrine Motility Factor Receptor (AMFR) in promoting cell motility, migration, and invasion is a cornerstone of its function, particularly in the context of cancer metastasis. nih.govnih.gov Its expression levels are often correlated with the metastatic potential of tumors. nih.gov The binding of its ligand, Autocrine Motility Factor (AMF), also known as phosphoglucose (B3042753) isomerase (PGI), to AMFR initiates a cascade of intracellular signaling events that converge to alter the cell's architecture and its interaction with the extracellular environment. youtube.comnih.gov

Role in Cytoskeletal Rearrangement

AMFR activation is a key trigger for the dynamic reorganization of the actin cytoskeleton, a fundamental process for cell movement. youtube.comyoutube.com This process is largely mediated through the activation of G-protein coupled receptor (GPCR) signaling pathways. youtube.comnih.govelabscience.comnih.gov Upon ligand binding, AMFR, which can function as a GPCR, stimulates G-proteins, leading to the activation of downstream effectors. nih.gov This signaling cascade involves the activation of small GTP-binding proteins of the Rho family, such as Rac and RhoA. youtube.commdpi.comnih.govresearchgate.net

Rac activation, in particular, is a critical event downstream of AMFR, promoting the formation of lamellipodia, which are sheet-like protrusions at the leading edge of a migrating cell. nih.govmdpi.com The signaling pathway from AMFR to cytoskeletal changes can involve phosphoinositide 3-kinase γ (PI3Kγ), which acts upstream of a Rac guanosine (B1672433) exchange factor (GEF) like Vav, ultimately leading to Rac activation. youtube.comresearchgate.net The activated Rac then influences the actin polymerization machinery, driving the extension of the cell membrane forward. nih.govyoutube.com Concurrently, RhoA activation can stimulate the formation of stress fibers and focal adhesions, contributing to the contractile forces necessary for cell body translocation. mdpi.com

The coordinated action of these signaling pathways, initiated by AMFR, results in a dynamic and directed rearrangement of the cytoskeleton, enabling cells to move, migrate through tissues, and invade new territories. youtube.com

Modulation of Matrix Metalloproteinase (MMP) Activity (MMP2, MMP3)

The invasion of tissues by migrating cells requires the degradation of the extracellular matrix (ECM), a process facilitated by enzymes such as Matrix Metalloproteinases (MMPs). nih.govnih.govnih.gov AMFR signaling has been implicated in the regulation of MMP activity, thereby contributing to the invasive phenotype of cancer cells. nih.govnih.gov

While direct regulation of MMP-2 and MMP-3 by AMFR is an area of ongoing research, the signaling pathways activated by AMFR are known to influence MMP expression and activation. epa.gov For instance, the activation of the PI3K/Akt and MAPK/ERK pathways, which are downstream of AMFR, have been shown to regulate the expression of various MMPs, including MMP-2 and MMP-3. epa.gov The activation of transcription factors such as NF-κB and AP-1 by these pathways can lead to increased transcription of MMP genes. epa.gov

Furthermore, the activation of MMP-2 often involves a complex interplay with membrane-type MMPs (MT-MMPs), such as MT1-MMP. nih.govnih.gov The expression and activity of these MT-MMPs can also be influenced by the signaling cascades initiated by AMFR. nih.gov Therefore, by activating key signaling pathways, AMFR can indirectly modulate the activity of MMP-2 and MMP-3, creating a microenvironment conducive to cell invasion.

Influence on Cell Proliferation and Cell Cycle Progression

Beyond its role in cell movement, AMFR is a significant regulator of cell proliferation and the cell cycle. nih.gov The aberrant activation of AMFR signaling can lead to uncontrolled cell division, a hallmark of cancer. This influence is exerted through the modulation of key cell cycle regulatory proteins.

Cyclin D1 Regulation

Cyclin D1 is a crucial protein that governs the transition of cells from the G1 phase to the S phase of the cell cycle. nih.gov AMFR signaling has been shown to upregulate the expression of Cyclin D1. nih.gov This regulation occurs at the transcriptional level, where signaling pathways activated by AMFR converge on the Cyclin D1 promoter. nih.govyoutube.com

The activation of the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway are key mechanisms through which AMFR induces Cyclin D1 expression. youtube.com These pathways lead to the activation of transcription factors such as AP-1 (a dimer of Fos and Jun proteins) and others that bind to specific response elements within the Cyclin D1 promoter, thereby driving its transcription. youtube.comyoutube.com For instance, studies have shown that activated Neu, a receptor tyrosine kinase that can signal through pathways similar to AMFR, induces the Cyclin D1 promoter via an E2F-dependent mechanism. nih.gov Downregulation of AMFR has been observed to decrease the expression of Cyclin D1. nih.gov

G0/G1 Phase Cell Cycle Control

The G0/G1 phase is a critical period where the cell decides whether to enter a quiescent state (G0) or to commit to another round of division. mdpi.comnih.gov AMFR signaling plays a role in pushing cells through the G1 checkpoint and into the S phase, thereby promoting proliferation. nih.govnih.gov

Downregulation of AMFR has been shown to induce cell cycle arrest at the G0/G1 phase. nih.gov This arrest is often associated with changes in the levels and activity of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. nih.govyoutube.comepa.gov These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes that are necessary for G1 progression. While direct regulation of p21 and p27 by AMFR is still under investigation, the signaling pathways modulated by AMFR, such as the PI3K/Akt pathway, are known to influence the expression and localization of these CKIs. nih.govyoutube.com For example, Akt can phosphorylate p27, leading to its cytoplasmic sequestration and degradation, thereby promoting cell cycle progression. youtube.com

Modulation of Apoptosis and Cell Survival Pathways

AMFR signaling also plays a critical role in determining the fate of a cell by modulating the delicate balance between apoptosis (programmed cell death) and survival. nih.gov Overexpression of AMFR can confer resistance to apoptosis, a key advantage for cancer cells.

The anti-apoptotic effects of AMFR are mediated through several signaling pathways, most notably the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival. One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. youtube.comnih.govnih.gov AMFR signaling can lead to an increase in the expression of anti-apoptotic Bcl-2 and a decrease in the expression of pro-apoptotic members like Bax. nih.govnih.gov

Furthermore, AMFR signaling has been shown to suppress the expression of key components of the apoptosome, a protein complex required for the activation of the caspase cascade. nih.gov Specifically, AMFR can downregulate the expression of Apaf-1 (Apoptotic protease-activating factor 1) and Caspase-9, thereby inhibiting the initiation of apoptosis. nih.gov This multifaceted regulation of apoptotic machinery underscores the importance of AMFR as a pro-survival factor.

Contribution to Angiogenesis and Vascular Biology

AMFR is a notable contributor to angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This process is vital for tumor growth and metastasis. youtube.com The ligand for AMFR, autocrine motility factor (AMF), functions as an angiogenic factor. researchgate.net It stimulates the motility of endothelial cells, which are the primary cells lining blood vessels, in a paracrine manner. researchgate.netnih.gov This stimulation induces endothelial cells to form tube-like structures that mimic the architecture of new blood vessels. researchgate.net The expression of AMFR has been observed on microvessels, supporting its role in neovascularization. researchgate.net In the context of cancer, AMF secreted by tumor cells can stimulate tumor angiogenesis, promoting tumor progression and aggression. tandfonline.com

Interaction with Vascular Endothelial Growth Factor (VEGF) and Flt-1

The pro-angiogenic effects of the AMF-AMFR axis are intricately linked with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a master regulator of angiogenesis. AMF signaling in host endothelial cells upregulates the expression of the VEGF receptor-1 (VEGFR-1), also known as Fms-like tyrosine kinase-1 (Flt-1). researchgate.netnih.gov This upregulation is mediated through the activation of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K) signaling pathways within the endothelial cells. researchgate.netnih.gov

By increasing the expression of Flt-1 on the endothelial cell surface, AMF enhances the sensitivity and responsiveness of these cells to VEGF. researchgate.netnih.gov While VEGF-induced endothelial cell proliferation is mainly dependent on VEGF Receptor-2 (KDR), the migratory activities are more reliant on Flt-1. researchgate.net Therefore, the AMF-induced increase in Flt-1 contributes significantly to endothelial cell locomotion in response to VEGF. researchgate.net This creates a signal cross-talk between the tumor and its environment, where tumor-secreted AMF primes the host's endothelial cells to respond more robustly to angiogenic signals like VEGF, thereby promoting the formation of new blood vessels that feed the tumor. researchgate.netnih.gov

Involvement in Lipid Metabolism and Cholesterol Homeostasis

AMFR, in its capacity as the E3 ubiquitin ligase gp78, is a critical regulator of lipid metabolism and cholesterol homeostasis, primarily within the endoplasmic reticulum (ER). nih.govnih.gov Its role, however, is complex, as it targets proteins that have opposing effects on lipid biosynthesis. nih.gov

Gp78 mediates the degradation of two key proteins: 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, and Insulin-induced gene (Insig) proteins, which are inhibitors of the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov The degradation of HMGCR is promoted by sterols and serves to decrease cholesterol synthesis. nih.gov Conversely, the degradation of Insig proteins releases the inhibition on SREBPs, which can then move to the nucleus and activate the expression of genes involved in lipid and cholesterol synthesis. nih.gov

Key Proteins in AMFR-mediated Lipid RegulationFunction
gp78/AMFR E3 ubiquitin ligase that targets HMGCR and Insig proteins for degradation. nih.govnih.gov
HMG-CoA Reductase (HMGCR) Rate-limiting enzyme in cholesterol biosynthesis. nih.gov
Insig-1 / Insig-2 Proteins that inhibit SREBP activation. nih.govnih.gov
SREBP Transcription factors that activate lipogenic gene expression. nih.govnih.gov
FGF21 Hormone that increases energy expenditure. nih.gov

Roles in Protein Quality Control and Proteostasis Beyond ERAD

While AMFR/gp78 is a well-established E3 ubiquitin ligase in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway for eliminating misfolded proteins, its role in maintaining protein homeostasis (proteostasis) extends beyond this canonical function. nih.govnih.gov Gp78 acts as a master regulator for membrane protein quality control, cooperating with numerous factors to recognize and ubiquitinate a wide array of substrates.

A significant role beyond simple degradation is its involvement in a sophisticated "proofreading" or "editing" mechanism for ubiquitination. Research has shown that gp78 can associate with the deubiquitinase (DUB) USP13. elifesciences.org Gp78 can ubiquitinate not only misfolded ERAD substrates but also functional machinery proteins, such as Ubl4A, a key component of the Bag6 chaperone complex which helps maintain retrotranslocated proteins in a soluble state. elifesciences.org The polyubiquitination of Ubl4A leads to the inactivation of the Bag6 complex. elifesciences.org The associated DUB, USP13, counteracts this by removing ubiquitin conjugates from Ubl4A, thereby preserving the functionality of the Bag6 chaperone machinery. elifesciences.org This interplay reveals a paradigm where an E3 ligase and a DUB work in concert to sharpen substrate specificity, ensuring that the degradation machinery targets only bona fide misfolded proteins and not essential components of the quality control system itself. elifesciences.org

Additionally, gp78 is implicated in other cellular pathways that contribute to proteostasis, including the regulation of mitophagy, the selective degradation of mitochondria by autophagy, and neuroprotective functions through the clearance of toxic protein aggregates associated with neurodegenerative diseases. nih.gov

Mechanistic Insights into Autocrine Motility Factor Receptor in Tumor Pathogenesis

Dysregulation of AMFR Expression and Activity in Malignancy

Increased expression of AMFR is a common feature in a wide range of human cancers and is frequently linked to more advanced disease stages and poorer patient survival. nih.govtandfonline.com This upregulation has been observed in cancers of the lung, esophagus, stomach, colon, rectum, liver, and skin. nih.govtandfonline.com For instance, in non-small cell lung cancer, positive AMFR staining was found in 39.2% of tumors and was significantly associated with the adenocarcinoma subtype. nih.gov Similarly, in gastric cancer, AMFR (gp78) was detected in 56.6% of primary tumors, and its expression correlated with factors like tumor penetration, lymph node metastasis, and peritoneal metastasis. u-fukui.ac.jp

Studies have shown that the level of AMFR expression often correlates with the degree of malignancy. nih.gov In glioblastoma, for example, a higher level of AMFR expression is significantly associated with a more malignant glioma tissue. nih.gov Furthermore, the amplification of both AMF and its receptor, AMFR, has been noted in multiple myeloma, suggesting a crucial role for the AMF-AMFR signaling loop in the development of this cancer. nih.gov This dysregulation is not limited to protein levels, as analyses of cancer genome databases have revealed alterations in AMFR gene copy numbers in different breast cancer subtypes, with single-copy loss being more frequent in less aggressive luminal A tumors. aacrjournals.org

The table below summarizes the expression of AMFR in various cancer types.

Cancer TypeAMFR Expression StatusAssociated Clinical Features
Non-Small Cell Lung Cancer 39.2% positive staining nih.govAssociated with adenocarcinoma subtype nih.gov
Gastric Cancer 56.6% positive staining u-fukui.ac.jpCorrelated with tumor penetration, lymphatic and venous invasion, lymph node and peritoneal metastasis u-fukui.ac.jp
Glioblastoma Significantly correlated with malignant degree nih.gov---
Breast Cancer Higher expression in more aggressive subtypes (Basal, Luminal B, HER2) ascopubs.orgSingle-copy loss more frequent in less aggressive Luminal A tumors aacrjournals.org
Multiple Myeloma High expression levels nih.govAmplification of AMF and AMFR nih.gov
Colorectal Cancer Upregulated protein levels cancer-genetics.org---
Liver Cancer Upregulated nih.gov---
Skin Cancer Upregulated nih.gov---
Esophageal Cancer Upregulated nih.gov---

AMFR-Mediated Mechanisms in Tumor Progression

AMFR drives tumor progression through a variety of signaling pathways that influence cell proliferation, motility, and survival. nih.govtandfonline.com Upon binding of its ligand, AMF (which is also phosphoglucose (B3042753) isomerase), AMFR initiates a signaling cascade. nih.govaacrjournals.org This process often involves the activation of G proteins, protein kinase C (PKC), and downstream effectors like the Rho family of small GTPases (RhoA and Rac1). tandfonline.comnih.gov

Activation of these pathways leads to the reorganization of the actin cytoskeleton, which is fundamental for cell movement. nih.gov AMF stimulation has been shown to upregulate the expression of Jun N-terminal kinase (JNK)1 and JNK2, further contributing to the modulation of actin fibers and promoting tumor cell motility and invasion. nih.govnih.gov In pancreatic cancer, overexpression of AMF leads to the downregulation of E-cadherin, a key molecule in cell-cell adhesion, through the upregulation of the transcription factor SNAIL. aacrjournals.org This loss of E-cadherin is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. nih.gov

Furthermore, the AMF-AMFR axis can interact with other critical signaling pathways in cancer. For example, AMFR can promote cell proliferation, motility, and invasion by regulating the activation of the epidermal growth factor receptor (EGFR) and the extracellular-signal-regulated kinase (ERK) pathway. tandfonline.com In breast cancer cells, AMF has been shown to enhance invasion by activating the AKT and ERK signaling pathways. nih.gov

Role of AMFR in Cellular Invasion and Metastatic Cascade

A primary role of AMFR in cancer is its promotion of cellular invasion and metastasis, the process by which cancer cells spread to distant parts of thebody. nih.govtandfonline.comyoutube.com The ability of tumor cells to locomote is a fundamental aspect of acquiring invasive and metastatic properties. nih.gov Stimulation of AMFR by its ligand, AMF, directly triggers changes in cellular adhesion and motility. nih.govtandfonline.com

The process begins with the binding of AMF to AMFR on the cell surface, often localized in specialized membrane regions called lipid rafts and caveolae. tandfonline.com This binding induces the internalization of the receptor and its transport to the leading edge of the cell, stimulating the formation of pseudopodia, which are protrusions that help the cell move. tandfonline.comnih.gov

Experimental evidence strongly supports the role of AMFR in invasion. In glioblastoma cells, silencing AMFR expression was found to decrease cell migration and invasion, while its overexpression had the opposite effect. nih.gov Similarly, in pancreatic cancer, overexpression of AMF stimulated in vitro invasion and led to the formation of large tumors and liver metastases in an orthotopic mouse model. aacrjournals.org This metastatic process is also dependent on the E3 ligase activity of gp78 (AMFR). In sarcoma cells, inhibition of gp78 expression was shown to inhibit lung metastasis without affecting primary tumor growth. nih.gov

The metastatic cascade is a multi-step process that includes detachment from the primary tumor, invasion of the surrounding tissue, entry into and survival in the bloodstream (intravasation), and exit from the bloodstream to form a new tumor at a distant site (extravasation). nih.gov AMFR appears to be involved in multiple stages of this cascade, from promoting the initial cell motility to potentially influencing the survival of circulating tumor cells. nih.govresearchgate.net

Contribution of AMFR to Cancer Cell Survival Mechanisms

Beyond its role in motility, AMFR signaling also contributes to the survival of cancer cells by promoting resistance to apoptosis, or programmed cell death. nih.govtandfonline.comresearchgate.net This anti-apoptotic activity is a crucial aspect of tumor progression, as it allows cancer cells to survive under stressful conditions and evade the effects of therapies. researchgate.netnih.gov

One of the key mechanisms by which AMF signaling confers apoptotic resistance is through the regulation of the apoptosome, a protein complex essential for initiating the intrinsic pathway of apoptosis. researchgate.netnih.gov Studies have shown that human fibrosarcoma cells that secrete high levels of AMF are resistant to drug-induced apoptosis. researchgate.netnih.gov This resistance was associated with the lack of expression of Apaf-1 and Caspase-9, two critical components of the apoptosome. researchgate.netnih.gov The inhibition of signaling pathways downstream of AMFR, such as those involving protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK), was able to restore the expression of Apaf-1 and Caspase-9 and sensitize the cells to apoptosis. nih.gov

The PI3K/Akt pathway, which is activated by AMF-AMFR signaling, is a well-known cell survival pathway. nih.gov Activation of Akt can lead to the inactivation of pro-apoptotic proteins like BAD and the inhibition of caspase-9, thereby preventing the execution of the apoptotic program. nih.gov This acquisition of an apoptosis-resistant phenotype is a significant advantage for tumor cells, allowing them to proliferate despite various cellular stresses and chemical insults. nih.govnih.gov

AMFR's Mechanistic Influence on Drug Resistance in Preclinical Models

The pro-survival functions of AMFR also extend to the development of resistance to cancer therapies. nih.govtandfonline.com Preclinical studies have indicated that AMFR can modulate the effectiveness of cytotoxic drugs. nih.gov

One way AMFR contributes to drug resistance is by providing a bypass signaling pathway. For instance, exogenous AMF was shown to overcome the inhibitory effect of the EGFR inhibitor gefitinib (B1684475) on the invasive motility of breast cancer cells. nih.gov This was achieved by activating the HER2 signaling pathway, demonstrating a mechanism of crosstalk between different receptor tyrosine kinase pathways that can lead to acquired resistance. nih.gov

The anti-apoptotic effects of AMFR signaling are also central to its role in drug resistance. researchgate.net By inhibiting the expression of key apoptotic proteins like Apaf-1 and Caspase-9, AMF-secreting tumor cells can escape the cell death induced by chemotherapeutic agents. researchgate.netnih.gov This suggests that targeting the AMF-AMFR pathway could be a strategy to overcome drug resistance and enhance the efficacy of conventional cancer treatments. nih.gov

Interplay of AMFR with the Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic ecosystem composed of cancer cells, stromal cells, endothelial cells, immune cells, and the extracellular matrix. frontiersin.org AMFR plays a role in the intricate communication that occurs within the TME, influencing processes like angiogenesis and the interaction between tumor cells and other cell types. nih.govnih.gov

AMF secreted by tumor cells can act in a paracrine manner, meaning it can affect nearby cells, including stromal cells and endothelial cells that line blood vessels. aacrjournals.orgnih.gov This interaction is crucial for processes like angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. aacrjournals.org

Studies have shown that AMF can act as an angiogenic factor. aacrjournals.org AMF secreted by tumor cells can stimulate endothelial cells, promoting their motility and the formation of tube-like structures, which are precursors to blood vessels. cancer-genetics.org A key mechanism for this is the ability of AMF to upregulate the expression of vascular endothelial growth factor receptor (VEGFR) Flt-1 on the surface of endothelial cells. nih.gov This makes the endothelial cells more responsive to VEGF, a potent angiogenic factor. nih.gov This signaling in endothelial cells involves the activation of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). nih.gov

The interaction is not one-way. The TME can also influence AMFR signaling. For example, growth factors present in the TME, such as epidermal growth factor (EGF), can enhance the secretion of AMF from cancer cells. nih.gov This creates a positive feedback loop where the tumor cells and the surrounding microenvironment mutually support tumor progression. Furthermore, AMF-AMFR signaling in the bone microenvironment of multiple myeloma is thought to involve interactions with osteoblasts and osteoclasts, contributing to the dynamic changes in the bone associated with this disease. nih.gov

Modulation of Extracellular Matrix Remodeling

The autocrine motility factor receptor (AMFR) is a key player in tumor pathogenesis, exerting significant influence over the remodeling of the extracellular matrix (ECM). This dynamic process is fundamental for the invasion of tumor cells into adjacent tissues and their subsequent metastatic spread. The activation of AMFR by its ligand, autocrine motility factor (AMF), triggers intracellular signaling cascades that modulate the delicate balance between ECM degradation and synthesis, thereby shaping the tumor microenvironment to favor cancer progression.

Research has demonstrated that the response to AMFR activation can differ depending on the metastatic potential of the cancer cells. In highly metastatic murine melanoma cells, for example, stimulation of AMFR promotes the invasion of a reconstituted basement membrane, indicating a shift towards matrix degradation and enhanced cell migration. nih.gov Conversely, low-metastatic cells may exhibit a different response, potentially involving more subtle remodeling of the ECM. nih.gov This suggests that AMFR signaling can be context-dependent, directing distinct cellular behaviors that correlate with the aggressive phenotype of the tumor.

One of the critical processes influenced by AMFR that directly impacts ECM remodeling is the epithelial-mesenchymal transition (EMT). Overexpression of AMF, the ligand that binds to AMFR, has been shown to induce EMT, a cellular program where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. This transition is intrinsically linked with substantial alterations in the ECM, as the newly formed mesenchymal-like cells actively degrade the existing matrix and synthesize a new one that is more conducive to migration.

Adding to its complexity, AMFR is also known as gp78, an E3 ubiquitin ligase that is integral to the endoplasmic reticulum-associated degradation (ERAD) pathway. researchgate.netnih.gov This pathway is a cellular quality control mechanism responsible for the removal of misfolded or unfolded proteins from the endoplasmic reticulum. nih.govnih.gov The E3 ligase function of AMFR/gp78 introduces another layer of regulation by which it can influence the ECM. This could occur through the targeted degradation of proteins that either directly constitute the ECM or regulate its composition and turnover. While the specific substrates of AMFR's E3 ligase activity that are involved in ECM remodeling are an area of ongoing research, this function highlights a potential post-translational mechanism for controlling the tumor microenvironment.

Detailed Research Findings

Scientific investigations have begun to unravel the specific ways in which AMFR signaling impacts the molecular components of the ECM and the enzymes responsible for its remodeling. These findings highlight the receptor's central role in orchestrating the tumor's interaction with its surrounding stroma.

Cell Type/Model Key Research Finding Consequence for ECM Remodeling
Murine Melanoma Cells AMFR activation leads to enhanced invasion through a reconstituted basement membrane in high-metastatic cells. nih.gov Promotes a pro-degradative and migratory phenotype. nih.gov
Various Cancer Models AMFR functions as the E3 ubiquitin ligase gp78 within the ERAD pathway. researchgate.netnih.gov Suggests a mechanism for regulating the levels of proteins involved in ECM maintenance and degradation. nih.govnih.gov
General Cancer Biology The ECM is primarily degraded by matrix metalloproteinases (MMPs). itmedicalteam.pl AMFR signaling is implicated in the regulation of MMPs, thus controlling the breakdown of the ECM barrier.
Breast Cancer Cells ECM components like collagen and fibronectin can promote an aggressive phenotype. nih.gov AMFR's influence on the tumor microenvironment may indirectly affect the expression and organization of these crucial ECM proteins.

The breakdown of the ECM is a critical step in tumor invasion and is largely mediated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). itmedicalteam.plnih.gov The activity of these enzymes is tightly regulated under normal physiological conditions. nih.gov In cancer, this regulation is often disrupted, leading to excessive ECM degradation. AMFR signaling is thought to contribute to this dysregulation, thereby enhancing the invasive capacity of tumor cells.

The relationship between cancer cells and their ECM is bidirectional. The ECM provides structural support and also signals to the cells through receptors like integrins, influencing their behavior. nih.govimrpress.comresearchgate.net The composition of the ECM, including proteins like collagen and fibronectin, can significantly impact cancer cell aggressiveness. nih.govnih.gov While direct links between AMFR and integrin signaling are still being fully elucidated, the established crosstalk between growth factor receptors and integrins suggests that AMFR likely participates in a broader signaling network that collectively governs cell-ECM interactions. nih.gov Through its multifaceted roles, AMFR emerges as a critical orchestrator of the ECM remodeling that is a hallmark of cancer progression.

Regulatory Mechanisms of Autocrine Motility Factor Receptor Expression and Activity

Transcriptional Regulation of the AMFR Gene

The synthesis of AMFR begins with the transcription of its corresponding gene, a process governed by the binding of various proteins to regulatory sequences on the DNA. youtube.com This level of control determines the amount of AMFR mRNA available for translation, thereby setting the baseline for receptor protein expression. Gene regulation is a critical determinant of cell function and identity, dictating which genes are active in a particular cell type. wikipedia.orgnih.gov

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription. youtube.com One such ubiquitously expressed factor is Specificity Protein 1 (Sp1). nih.gov Sp1 is a zinc finger transcription factor that recognizes and binds to GC-rich motifs found in the promoter regions of many genes. nih.gov This binding is crucial for initiating the transcription of genes involved in a wide array of cellular functions, including cell growth, differentiation, apoptosis, and immune responses. nih.govresearchgate.net

The activity of Sp1 itself can be modulated by post-translational modifications, which can turn it into either an activator or a repressor of gene expression. nih.gov In the context of disease, particularly cancer and Alzheimer's disease, Sp1 has been shown to regulate the expression of several critical genes. tandfonline.comwikipedia.org For instance, it is known to regulate genes that are pivotal to neuronal health and survival as well as those implicated in tumor progression and metastasis. researchgate.nettandfonline.com The regulation of such genes by transcription factors like Sp1 is a key mechanism in controlling both normal and pathological cellular processes. researchgate.net

Post-Transcriptional Regulation: MicroRNAs (e.g., miR-139-5p)

Following transcription, the expression of AMFR is further refined at the post-transcriptional level, notably by microRNAs (miRNAs). nih.gov MiRNAs are small, non-coding RNA molecules that typically bind to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation into protein. nih.govwikipedia.org This mechanism represents a critical layer of gene expression control. nih.govwikipedia.org

A specific and significant regulator of AMFR is miR-139-5p . nih.govnih.govnih.gov Research has demonstrated that miR-139-5p is frequently downregulated in certain cancers, such as colorectal cancer. nih.govnih.gov Ectopic expression of miR-139-5p has been shown to suppress cancer cell migration, invasion, and metastasis by directly targeting AMFR mRNA. nih.govnih.gov Studies have found an inverse correlation between the levels of miR-139-5p and the amount of AMFR protein in tumor tissues, suggesting that the loss of miR-139-5p activity leads to an increase in AMFR expression and subsequent tumor progression. nih.gov The targeted knockdown of AMFR can replicate the inhibitory effects of miR-139-5p on cancer cell invasion, confirming AMFR as a key downstream target. nih.gov

Post-Translational Modifications of AMFR

After the AMFR protein is synthesized, its function, localization, and stability are dynamically regulated by post-translational modifications (PTMs). nih.govnih.gov PTMs are chemical alterations to a protein after its translation, which can include the addition of functional groups like phosphates or other proteins like ubiquitin. nih.govnih.govwikipedia.org These modifications can dramatically alter the protein's conformation, activity, and interactions with other molecules. nih.govfrontiersin.org AMFR, being a multifaceted protein that functions as both a cell surface receptor and an E3 ubiquitin ligase in the endoplasmic reticulum, is subject to several key PTMs. nih.gov

Protein phosphorylation is a reversible PTM where a protein kinase adds a phosphate (B84403) group to specific amino acid residues, typically serine, threonine, or tyrosine. frontiersin.orgbiorxiv.org This process acts as a molecular switch, altering a protein's conformation and thereby activating or deactivating its function. frontiersin.orgbiorxiv.orgnih.gov

The signaling activity of AMFR is influenced by phosphorylation. When AMFR is stimulated by its ligand, autocrine motility factor (AMF), it can trigger a signaling cascade involving the activation of Protein Kinase C (PKC). wikipedia.org The activation of PKC leads to the phosphorylation of downstream targets, including the receptor itself, which in turn modulates cellular functions like cell motility and migration. wikipedia.orgbiorxiv.org This phosphorylation-dependent signaling is a crucial aspect of how AMFR transduces extracellular signals into intracellular responses. wikipedia.org

Ubiquitination is a PTM that involves attaching a small regulatory protein called ubiquitin to a substrate protein. escholarship.org This process is carried out by a cascade of enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). escholarship.org AMFR itself is an E3 ubiquitin ligase, also known as gp78, and plays a role in the endoplasmic reticulum-associated degradation (ERAD) pathway, where it tags misfolded proteins for destruction. nih.gov

The ubiquitination process is reversible and is counteracted by deubiquitinating enzymes (DUBs), which remove ubiquitin from substrates. nih.gov This dynamic interplay regulates protein stability and function. The DUB USP13 (Ubiquitin Specific Peptidase 13) has been identified as a key regulatory partner for AMFR/gp78. nih.gov USP13 functions as a deubiquitinase associated with the AMFR E3 ligase complex, and together they regulate the stability of proteins involved in ERAD, such as Ubl4A. nih.gov This partnership ensures the precise control of protein quality within the cell. nih.gov While USP34 is another DUB involved in cellular processes like DNA damage repair, its direct regulatory relationship with AMFR is less characterized.

Allosteric Regulation and Conformational Changes

Allosteric regulation is a fundamental biological mechanism where the binding of a regulatory molecule (an effector or modulator) to a protein at one site—the allosteric site—influences the protein's activity at a different site, such as the active site. This regulation is mediated by a change in the protein's three-dimensional shape, known as a conformational change.

For cell surface receptors like AMFR, the binding of a ligand to the extracellular domain is a classic example of an event that triggers allosteric regulation. nih.gov While the term "allosteric regulation" may not be explicitly used in all studies of AMFR, the principle applies. The binding of the ligand, Autocrine Motility Factor (AMF), to the external portion of AMFR is understood to induce a conformational change in the receptor. wikipedia.orgnih.gov This structural shift propagates through the transmembrane domains to the intracellular portion of the protein, activating its E3 ubiquitin ligase activity and initiating downstream signaling cascades. wikipedia.orgnih.gov This ligand-induced conformational change is essential for transmitting the motility-stimulating signal from outside the cell to the intracellular machinery.

Data Tables

Table 1: Key Regulatory Molecules of AMFR

Regulatory MoleculeClassType of RegulationEffect on AMFR/Function
SP1 (Specificity Protein 1)Transcription FactorTranscriptionalRegulates the expression of genes involved in cell growth and tumorigenesis; its direct binding to the AMFR promoter is inferred from its function. nih.govresearchgate.net
miR-139-5pmicroRNAPost-TranscriptionalBinds to AMFR mRNA, leading to its degradation and reduced protein expression; suppresses tumor cell invasion and metastasis. nih.govnih.gov
Protein Kinase C (PKC)Enzyme (Kinase)Post-Translational (Phosphorylation)Activated upon AMF-AMFR binding, leading to phosphorylation events that modulate cell motility. wikipedia.org
USP13 (Ubiquitin Specific Peptidase 13)Enzyme (Deubiquitinase)Post-Translational (Deubiquitination)Acts as a regulatory partner of AMFR/gp78, deubiquitinating substrates to control ER-associated degradation (ERAD). nih.gov

Advanced Methodologies for Investigating Autocrine Motility Factor Receptor Biology

In Vitro Cell-Based Models

In vitro models are fundamental for controlled investigations into the molecular mechanisms of AMFR signaling and function. These systems allow for precise manipulation of cellular and environmental variables, providing detailed insights into AMFR's role in cell behavior.

Two-Dimensional (2D) Cell Culture Systems

Conventional 2D cell culture, where cells are grown as a monolayer on a flat substrate, remains a cornerstone for investigating AMFR. nih.gov Various established cell lines are used to explore different facets of AMFR biology. For instance, studies using human pancreatic cancer cell lines (e.g., MIA PaCa-2), breast cancer cells (e.g., MDA-MB-231, BT-549), and fibrosarcoma cells (HT-1080) have been instrumental. aacrjournals.orgaacrjournals.orgresearchgate.net

Key research applications in 2D systems include:

Cell Motility and Invasion Assays: Wound healing ("scratch") assays and Transwell or Boyden chamber assays are standard methods. aacrjournals.orgfrontiersin.org In these assays, researchers can observe the effect of AMFR expression or its ligand, AMF, on the ability of cells to migrate and invade through an extracellular matrix analog like Matrigel. aacrjournals.orgjci.org

Gene Function Studies: The role of AMFR is frequently studied through genetic manipulation. Techniques such as transfecting cells with small interfering RNA (siRNA) to achieve AMFR knockdown or with plasmids to overexpress the receptor are common. aacrjournals.orgspandidos-publications.com For example, in the THP-1 acute monocytic leukemia cell line, siRNA-mediated downregulation of AMFR led to decreased expression of the anti-apoptotic protein Bcl-2 and cell cycle regulator Cyclin D1, inhibiting proliferation. spandidos-publications.com

Signaling Pathway Analysis: 2D cultures are ideal for dissecting the intracellular signaling cascades triggered by AMFR activation. Studies have shown that AMF stimulation can activate pathways involving Rho-like GTPases, which are critical for cytoskeletal rearrangement and cell motility. bioscientifica.comspandidos-publications.com Furthermore, research using HEK293T and Huh7 cells has demonstrated that GP78/AMFR is required for epidermal growth factor receptor (EGFR)-mediated ERK signaling. nih.gov

Three-Dimensional (3D) Cell Culture Models (Spheroids, Organoids)

To better recapitulate the complex architecture and microenvironment of native tissues, researchers are increasingly turning to 3D cell culture models. nih.gov These models offer a more physiologically relevant setting than 2D systems. nih.govnih.gov

Spheroids: These are self-assembled, spherical aggregates of cells. Spheroid models have been used to study AMFR in a context that mimics small, avascular tumors. Notably, AMFR was identified on the surface of B16-F1 melanoma cells when they were cultured as spheroids, highlighting the model's utility. bioscientifica.com While 3D spheroid invasion models more accurately represent tumor invasion compared to 2D models, they can present challenges related to reproducibility. nih.gov

Organoids: Organoids are more complex 3D structures derived from stem cells or patient tissues that self-organize to resemble the structure and function of an organ. Pancreatic cancer organoids derived from patient biopsies have been used to show that different cancer subtypes can coexist within the same patient. nih.gov The use of organoids derived from genetically engineered mouse models or patients is considered a promising frontier for transforming preclinical modeling of diseases where AMFR is implicated, such as pancreatic cancer. nih.gov

Co-culture and Microfluidic Systems for Cell-Cell Interaction Studies

Understanding AMFR's function often requires studying its role within a multicellular context, involving interactions between different cell types (e.g., cancer cells and stromal cells).

Co-culture Systems: These systems involve growing two or more different cell types together. Microfluidic co-culture of pancreatic tumor spheroids with stellate cells has been developed as a novel 3D model to investigate stroma-mediated cell motility. nih.gov

Microfluidic Devices: These "lab-on-a-chip" platforms allow for precise control over the cellular microenvironment and are used for high-throughput analysis. nih.govnih.gov For example, a microfluidic device was used to create a concentration gradient of neuroleukin (AMF) to determine its optimal concentration for promoting the proliferation of articular chondrocytes in vitro. nih.gov This technology provides a powerful tool for studying the dose-dependent effects of AMF on AMFR-expressing cells.

Table 1: In Vitro Cell-Based Models for AMFR Research

Model TypeSpecific Example(s)Research FocusKey Findings/ApplicationsSource(s)
2D Cell Culture MDA-MB-231 & MCF-10A (Breast Cancer); THP-1 (Leukemia); MIA PaCa-2 (Pancreatic Cancer)Motility, Invasion, Proliferation, Apoptosis, SignalingAMFR knockdown inhibits proliferation and cell cycle progression. AMF/AMFR axis is linked to epithelial-mesenchymal transition (EMT). aacrjournals.orgspandidos-publications.com
3D Spheroids B16-F1 Melanoma Cells; Pancreatic Cancer CellsTumor Microenvironment, Invasion, Drug ResistanceAMFR was identified on the surface of melanoma cells cultured as spheroids. Spheroids offer a more accurate model for invasion studies than 2D cultures. bioscientifica.comnih.gov
3D Organoids Patient-Derived Pancreatic Cancer OrganoidsDisease Modeling, Personalized MedicineConsidered a promising tool for preclinical modeling by recapitulating features of patient tumors. frontiersin.orgnih.gov
Co-culture & Microfluidics Pancreatic tumor spheroids with stellate cells; Articular chondrocytes in a microfluidic deviceCell-Cell Interactions, Dose-Response AnalysisUsed to study stroma-mediated motility. Enabled determination of optimal ligand concentration for cell proliferation. nih.govnih.gov

In Vivo Preclinical Models

In vivo models are indispensable for studying the systemic effects and complex biological roles of AMFR in a whole-organism context. These models are particularly critical for validating in vitro findings and for evaluating the role of AMFR in processes like tumor progression and metastasis. scispace.com

Genetically Engineered Mouse Models (GEMMs)

GEMMs involve the direct modification of the mouse genome to study the function of a specific gene.

Knockout Models: Liver-conditional genetic ablation of gp78/AMFR in mice has been developed. nih.gov These models revealed that the loss of AMFR disrupts the ER-associated degradation (ERAD) of specific cytochrome P450 enzymes, leading to their stabilization and enhanced drug-metabolizing capacity. nih.gov

Transgenic Models: A transgenic mouse model overexpressing AMFR specifically in the mammary gland has also been created. semanticscholar.org These mice exhibited a hyperplastic phenotype with increased ductal branching, suggesting that AMFR overexpression can induce preneoplastic changes and may predispose cells to metastasis upon transformation. semanticscholar.org

Xenograft Models (Orthotopic, Subcutaneous)

Xenograft models involve the implantation of human cells or tissues into immunocompromised mice. They are widely used in cancer research to study tumor growth and metastasis. scispace.com

Subcutaneous Xenografts: This model involves injecting tumor cells directly under the skin of mice. It is a relatively straightforward method for assessing tumor formation and growth. spandidos-publications.com Subcutaneous models using K1735-M1 and B16-F1 melanoma cells have been used to demonstrate the in vivo uptake of AMF by tumor cells. plos.org In studies of tongue squamous cell carcinoma, subcutaneous models showed that high expression of AMFR was associated with increased invasion and migration. wjgnet.com

Orthotopic Xenografts: This technique involves implanting tumor cells into the corresponding organ from which the cancer originated (e.g., pancreatic cells into the mouse pancreas). aacrjournals.orgscispace.com These models more accurately reflect the native tumor microenvironment and metastatic patterns. An orthotopic model using MIA PaCa-2 pancreatic cancer cells showed that overexpression of AMF stimulated the formation of liver metastases. aacrjournals.org Similarly, orthotopic glioma models, created by intracranial implantation of human glioma cells, demonstrated that AMFR is a key target in regulating glioma cell invasion. jci.org

Table 2: In Vivo Preclinical Models in AMFR Investigation

Model TypeSpecific ModelResearch ApplicationKey OutcomesSource(s)
GEMM (Knockout) Liver-conditional gp78/AMFR knockout mouseStudying AMFR's role in ER-associated degradation (ERAD)Loss of AMFR stabilized cytochrome P450 proteins, enhancing drug metabolism. nih.gov
GEMM (Transgenic) Mammary gland-specific AMFR overexpression mouseInvestigating the role of AMFR in tumor initiationAMFR overexpression induced preneoplastic hyperplasia and down-regulated a metastasis suppressor. semanticscholar.org
Xenograft (Subcutaneous) Human melanoma or tongue cancer cells injected under the skin of nude miceAssessing tumor growth and in vivo ligand uptakeDemonstrated in vivo uptake of AMF by tumors; high AMFR expression correlated with increased invasion. plos.orgwjgnet.com
Xenograft (Orthotopic) Human pancreatic cancer or glioma cells injected into the pancreas or brain of miceModeling organ-specific tumor progression and metastasisAMF overexpression drove liver metastasis from pancreatic tumors; AMFR was shown to be a key regulator of glioma invasion. aacrjournals.orgjci.org

Zebrafish and Other Relevant Animal Models

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying the biology of the autocrine motility factor receptor (AMFR). nih.gov This small freshwater fish offers several advantages for genetic and molecular studies, including the genetic tractability of its embryos through techniques like morpholino antisense oligonucleotides, mRNA injection, and transgenesis. nih.gov The optical transparency of zebrafish embryos allows for real-time imaging of developmental processes and the effects of genetic modifications. youtube.com Zebrafish possess orthologous genes to human AMFR, namely amfra and amfrb, which encode for E3 ubiquitin-protein ligases, indicating a conservation of function. uniprot.orguniprot.org This genetic similarity, along with shared internal organs and physiological pathways with humans, makes the zebrafish a relevant system for investigating AMFR's role in development and disease. youtube.comyoutube.com

Researchers have successfully utilized CRISPR-Cas9 technology to create mthfr mutant zebrafish models to study gene-nutrient interactions, a methodology that can be adapted for AMFR research. nih.govresearchgate.net The ability to generate such models allows for the investigation of AMFR's function in a whole-organism context, providing insights that are difficult to obtain from in vitro studies alone. nih.govnih.gov The zebrafish model is particularly well-suited for high-throughput screening of potential therapeutic compounds that may modulate AMFR activity. nih.govfrontiersin.org

While mouse models are also extensively used in cancer research and for studying protein function, the zebrafish provides a complementary system with unique advantages for large-scale genetic screens and for visualizing dynamic cellular processes involving AMFR in a living vertebrate. nih.govfrontiersin.org

Molecular and Cellular Biology Techniques

Gene Editing (CRISPR/Cas9), Knockdown (siRNA/shRNA), and Overexpression Strategies

Manipulating the expression of the AMFR gene is fundamental to elucidating its cellular functions. A variety of powerful molecular tools are employed for this purpose, including gene editing, knockdown, and overexpression technologies.

Gene Editing (CRISPR/Cas9): The CRISPR-Cas9 system allows for precise, permanent modifications to the genomic DNA of cells and organisms. broadinstitute.orgyoutube.com This technology can be programmed to target specific DNA sequences, enabling the creation of complete gene knockouts of AMFR. broadinstitute.org By disrupting the AMFR gene, researchers can study the consequences of a total loss of AMFR function. While specific examples of CRISPR-Cas9-mediated AMFR knockout in the provided literature are for other genes, the methodology is broadly applicable. frontiersin.orgnih.govnih.gov The system consists of a guide RNA (gRNA) that directs the Cas9 nuclease to the target gene, where it creates a double-strand break, effectively silencing the gene. broadinstitute.org

Gene Knockdown (siRNA/shRNA): For temporary and often partial reduction of gene expression, RNA interference (RNAi) is a widely used technique. idtdna.com

siRNA (small interfering RNA): These are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of the complementary AMFR mRNA. nih.govnih.gov This leads to a significant decrease in the amount of AMFR protein produced. nih.gov Studies have successfully used siRNA to knockdown AMFR expression in various cell lines, such as NIH-3T3 and glioblastoma cells, resulting in a reduction of AMFR protein levels by 60-70%. researchgate.nettandfonline.com The effectiveness of the knockdown is typically confirmed by quantitative PCR (qPCR) and Western blot analysis. nih.gov

shRNA (short hairpin RNA): For long-term, stable gene silencing, shRNA is often the preferred method. horizondiscovery.comnih.govyoutube.com shRNA sequences are encoded in a DNA vector, often a lentiviral vector, which is then introduced into cells. horizondiscovery.comnih.gov The cell's machinery processes the transcribed shRNA into siRNA, leading to sustained knockdown of the target gene. nih.gov This approach is particularly useful for creating stable cell lines with reduced AMFR expression or for in vivo studies. horizondiscovery.comnih.gov

Overexpression Strategies: To study the effects of increased AMFR levels, researchers transfect cells with expression vectors containing the full-length cDNA for AMFR. tandfonline.comnih.gov This leads to the stable and high-level production of the AMFR protein. nih.gov For example, overexpression of AMFR in NIH3T3 fibroblasts has been shown to induce a transformed phenotype, including morphological changes and anchorage-independent growth. nih.gov Similarly, upregulating AMFR expression in U251 glioblastoma cells has been demonstrated to increase cell migration and invasion. tandfonline.com

These strategies to modulate AMFR expression are crucial for dissecting its role in cellular processes like motility, invasion, and transformation. tandfonline.comnih.gov

TechniqueDescriptionApplication in AMFR ResearchKey Findings from AMFR Studies
CRISPR/Cas9 A powerful gene-editing tool for creating permanent and specific modifications in the DNA of cells and organisms. broadinstitute.orgyoutube.comTo create complete and permanent knockouts of the AMFR gene to study the effects of its total loss of function.While not specifically detailed for AMFR in the provided text, this method allows for the definitive study of gene function by eliminating its expression.
siRNA Short, double-stranded RNA molecules that temporarily silence gene expression by targeting mRNA for degradation. nih.govnih.govTo achieve transient knockdown of AMFR expression in cell culture models to investigate its short-term functional roles. researchgate.nettandfonline.comKnockdown of AMFR in glioblastoma cells decreased cell migration and invasion. tandfonline.com In NIH-3T3 cells, it reduced mitochondria-associated AMFR labeling. researchgate.net
shRNA Short hairpin RNA molecules encoded in a vector for stable, long-term gene silencing. horizondiscovery.comnih.govTo create stable cell lines with long-term suppression of AMFR for in-depth functional analysis and in vivo studies. nih.govshRNA-mediated knockdown of dihydrofolate reductase has been shown to enhance IgG expression in CHO cells, a technique applicable to studying AMFR's role in protein production pathways. nih.gov
cDNA Overexpression Introduction of a vector containing the full-length complementary DNA of a gene to achieve high levels of protein expression. tandfonline.comnih.govTo study the consequences of elevated AMFR levels, mimicking its upregulation in certain cancers. tandfonline.comnih.govOverexpression of AMFR in NIH3T3 fibroblasts induced cell transformation and a motile phenotype. nih.gov In U251 glioblastoma cells, it increased cell migration and invasion. tandfonline.com

Quantitative Gene and Protein Expression Analysis (qPCR, Western Blot, Immunofluorescence)

To understand the role of the autocrine motility factor receptor (AMFR) in biological processes, it is essential to accurately quantify its gene and protein expression levels. Several key techniques are routinely employed for this purpose.

Quantitative PCR (qPCR): This technique is used to measure the amount of AMFR messenger RNA (mRNA) transcripts in a sample. nih.gov It allows for the sensitive and specific quantification of gene expression levels. For instance, qPCR has been used to demonstrate that AMFR transcripts are significantly higher in breast tumor tissues compared to normal tissues. nih.gov This method is also critical for validating the efficiency of gene knockdown experiments, such as those using siRNA or shRNA, by measuring the reduction in target mRNA levels. nih.gov

Western Blot: Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample. cellsignal.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the protein of interest, in this case, AMFR. cellsignal.comelabscience.com Various commercial antibodies against AMFR are available for this purpose. cellsignal.comantibodies.comabbexa.com Western blot analysis has been instrumental in confirming the overexpression of AMFR in transfected cells and its knockdown following siRNA treatment. researchgate.nettandfonline.comnih.gov It can also be used to compare AMFR protein levels across different cell lines or tissues. cellsignal.com

Immunofluorescence: This technique is used to visualize the subcellular localization of a protein within a cell. nih.gov It relies on the use of specific antibodies that are tagged with a fluorescent dye. nih.gov When these antibodies bind to their target protein (AMFR), the protein's location can be visualized using a fluorescence microscope. Immunofluorescence studies have revealed that AMFR is localized to mitochondria-associated smooth endoplasmic reticulum tubules. researchgate.net This technique has also been used to show that siRNA-mediated knockdown of AMFR reduces this specific mitochondrial-associated labeling, confirming the antibody's specificity. researchgate.net Furthermore, immunofluorescence can distinguish AMFR-containing tubules from other organelles like the Golgi apparatus, endosomes, and lysosomes. nih.gov

These techniques provide a comprehensive picture of AMFR expression, from the level of gene transcription to protein abundance and subcellular distribution, which is crucial for understanding its biological function.

TechniqueTarget MoleculeInformation ProvidedApplication in AMFR Research
Quantitative PCR (qPCR) mRNAQuantification of gene expression levels.Measuring AMFR transcript levels in tissues and validating siRNA/shRNA knockdown efficiency. nih.govnih.gov
Western Blot ProteinDetection and quantification of protein levels.Confirming AMFR overexpression and knockdown, and comparing protein levels between samples. researchgate.nettandfonline.comnih.govcellsignal.com
Immunofluorescence ProteinVisualization of subcellular protein localization.Determining the localization of AMFR within the cell and observing changes upon experimental manipulation. researchgate.netnih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. In the context of Autocrine Motility Factor Receptor (AMFR) research, it is particularly valuable for investigating the effects of AMFR expression on fundamental cellular processes such as the cell cycle and apoptosis.

Studies have shown that modulating AMFR expression can impact cell proliferation and survival. cancer-genetics.org Flow cytometry can be employed to precisely measure these effects. For instance, when AMFR is downregulated in acute monocytic leukemia THP-1 cells using siRNA, flow cytometry analysis has revealed an arrest of the cell cycle in the G0/G1 phase. cancer-genetics.org This indicates that AMFR may play a role in promoting cell cycle progression.

Furthermore, the same study demonstrated that the knockdown of AMFR led to an increase in apoptosis, or programmed cell death. cancer-genetics.org Using flow cytometry with specific fluorescent markers for apoptotic cells, researchers were able to quantify the percentage of early apoptotic cells, which significantly increased after AMFR siRNA treatment. cancer-genetics.org This suggests that AMFR may have an anti-apoptotic function, and its inhibition could be a potential therapeutic strategy to induce cancer cell death.

The ability of flow cytometry to rapidly analyze thousands of individual cells provides robust statistical data on the distribution of cells in different phases of the cell cycle and the proportion of cells undergoing apoptosis, making it an indispensable tool for characterizing the functional consequences of AMFR activity. cancer-genetics.org

Biochemical and Biophysical Approaches

Protein-Protein Interaction Mapping (Co-Immunoprecipitation, Mass Spectrometry)

Understanding the function of the autocrine motility factor receptor (AMFR) requires identifying the proteins with which it interacts. These interactions can reveal the signaling pathways and cellular machinery that AMFR is a part of. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful approach for mapping these protein-protein interactions.

Co-Immunoprecipitation (Co-IP): This technique is used to isolate a specific protein and any proteins that are bound to it. In the context of AMFR research, an antibody that specifically recognizes AMFR is used to pull down the AMFR protein from a cell lysate. If other proteins are physically associated with AMFR within the cell, they will be pulled down as well, forming a protein complex.

Mass Spectrometry: Following Co-IP, the entire protein complex is analyzed by mass spectrometry. This technique can identify all the proteins present in the sample with high accuracy. By comparing the proteins identified in the AMFR Co-IP to those from a control experiment (e.g., using a non-specific antibody), researchers can identify bona fide AMFR-interacting proteins.

Through these and other methods, several proteins have been shown to interact with AMFR. These interactions are crucial for its function as an E3 ubiquitin ligase in the endoplasmic reticulum-associated degradation (ERAD) pathway. uniprot.orguniprot.org

Table of Known AMFR Interacting Proteins:

Interacting ProteinFunction in Relation to AMFR
Valosin-containing protein (VCP/p97) Forms a complex with AMFR to participate in the ERAD pathway, including the degradation of HMGCR. uniprot.org
INSIG1 Interacts with the membrane domain of AMFR, initiating the sterol-mediated ubiquitination and degradation of HMGCR. uniprot.orguniprot.org
AUP1 Facilitates the interaction of AMFR with UBE2G2 and RNF139, leading to sterol-induced ubiquitination of HMGCR. uniprot.orguniprot.org
UBE2G2 An ubiquitin-conjugating enzyme that works with AMFR to ubiquitinate target proteins. uniprot.orguniprot.org
RNF139/TRC8 An ubiquitin ligase that interacts with AMFR in the degradation of HMGCR. uniprot.orguniprot.org
BAG6 A component of a complex involved in ERAD that interacts with AMFR. uniprot.orguniprot.org
USP13 A deubiquitinating enzyme that directly interacts with AMFR. uniprot.orguniprot.org
LMBR1L Interacts with AMFR to negatively regulate the canonical Wnt signaling pathway. uniprot.orguniprot.org
UBAC2 Interacts with AMFR in the negative regulation of the Wnt signaling pathway. uniprot.orguniprot.org
CTNNB1 (β-catenin) A target for ubiquitin-mediated degradation promoted by the AMFR-LMBR1L-UBAC2 complex. uniprot.orguniprot.org
RNF5 An E3 ubiquitin ligase that interacts with AMFR. uniprot.orggenecards.org
DERL1 A component of the ERAD retrotranslocation complex that interacts with AMFR. uniprot.org

Mapping the interactome of AMFR provides a blueprint of its functional network and offers new targets for therapeutic intervention.

Ubiquitination Assays and Ligase Activity Measurements

The function of the Autocrine Motility Factor Receptor (AMFR), also known as gp78, as an E3 ubiquitin ligase is central to its role in cellular processes like endoplasmic reticulum-associated degradation (ERAD). nih.gov Investigating this enzymatic activity requires specialized assays that can measure the transfer of ubiquitin to substrate proteins.

In Vitro Ubiquitination Assays: These assays reconstruct the ubiquitination cascade in a controlled, cell-free environment. A typical in vitro ubiquitination assay to determine the ligase activity of AMFR involves combining several key components in a reaction buffer. nih.gov For instance, to study the ubiquitination of the Amyloid Precursor Protein (APP) by AMFR, researchers mix recombinant ubiquitin-activating enzyme (E1), a specific ubiquitin-conjugating enzyme (E2) like UBE2G2, and the E3 ligase, in this case, a recombinant form of AMFR (e.g., GST-AMFR-His). nih.gov The substrate protein (e.g., purified His-APP) and ubiquitin are also added to the mixture. nih.gov The reaction is initiated at 37°C and later stopped, with the results analyzed by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated APP. nih.gov This method confirms that AMFR can directly ubiquitinate a specific substrate.

Live-Cell Ubiquitination Assays: To study ubiquitination within the complex environment of a living cell, researchers utilize techniques like the NanoBRET™ Ubiquitination Assay. promega.com This proximity-based method relies on Bioluminescence Resonance Energy Transfer (BRET) between a luminescent donor (fused to the target protein, AMFR) and a fluorescent acceptor (fused to ubiquitin). promega.com An increase in the BRET signal indicates that the fluorescently tagged ubiquitin has been brought into close proximity with the target protein, signifying ubiquitination. promega.com This powerful technique allows for the dynamic measurement of changes in a target protein's ubiquitination status in response to various cellular signals or compound treatments in real-time. promega.com

Ligase Activity Measurement Kits: Commercially available kits provide standardized methods for quantifying E3 ligase activity. Enzyme-Linked Immunosorbent Assay (ELISA) kits are designed for the quantitative detection of E3 ubiquitin ligases like AMFR in various biological samples, including serum, plasma, and cell culture supernatants. assaygenie.comlabm.comxpressbio.com Other advanced methods include homogeneous assays that use Tandem Ubiquitin Binding Entities (TUBEs) to specifically detect the formation of polyubiquitin (B1169507) chains, offering a streamlined approach for characterizing E3 ligase activity. nih.gov These assays are crucial for both fundamental biochemical studies and high-throughput screening for molecules that might modulate AMFR's ligase function. nih.gov

Enzyme Activity Assays (for AMF/PGI)

The ligand for AMFR is the Autocrine Motility Factor (AMF), which is identical to the glycolytic enzyme Phosphoglucose (B3042753) Isomerase (PGI). nih.govabcam.com Therefore, assays measuring PGI's enzymatic activity are essential for studying the ligand's function. It is important to note that the cytokine function of AMF, which stimulates cell motility, can be independent of its enzymatic activity. nih.govnih.gov

Coupled Enzyme Assays: The most common method for determining PGI activity is a coupled enzyme assay, available in various commercial kits. abcam.comsigmaaldrich.comcreativebiomart.net This procedure measures the conversion of D-fructose 6-phosphate to D-glucose 6-phosphate by PGI. sigmaaldrich.com The resulting glucose-6-phosphate is then oxidized by a second enzyme, glucose-6-phosphate dehydrogenase (G6PD), which is included in the assay mix. abcam.comcreativebiomart.net This oxidation step reduces NADP+ to NADPH, and the NADPH can then react with a probe or tetrazolium salt to generate a colorimetric or fluorescent product. sigmaaldrich.combmrservice.com The intensity of the color or fluorescence, typically measured with a spectrophotometer at a specific wavelength (e.g., 450 nm), is directly proportional to the PGI activity in the sample. sigmaaldrich.comcreativebiomart.net These assays are sensitive and can detect PGI activity in a variety of samples, including tissue homogenates and cell lysates. nih.govcreativebiomart.net

Research has shown that the enzymatic activity of PGI can be regulated by post-translational modifications, such as phosphorylation by casein kinase 2 (CK2), which has been found to inhibit its enzymatic function. researchgate.net The pH of the environment also significantly impacts PGI's isomerase activity, with a notable reduction at acidic pH. researchgate.net

Assay PrincipleTargetMethodDetection
Coupled Enzymatic ReactionPGI/AMF ActivityPGI converts Fructose-6-P to Glucose-6-P; G6PD oxidizes Glucose-6-P, reducing a substrate.Colorimetric (450 nm) or Fluorometric
In Vitro UbiquitinationAMFR E3 Ligase ActivityReconstitution of ubiquitination cascade (E1, E2, E3, Ubiquitin, Substrate) in a test tube.Western Blot (Anti-Ubiquitin Ab)
Live-Cell Proximity AssayAMFR UbiquitinationBioluminescence Resonance Energy Transfer (BRET) between tagged AMFR and tagged ubiquitin.Dual-filtered luminescence measurement

Omics Technologies and Computational Biology

The study of AMFR and its complex roles in cellular biology has been significantly advanced by the application of high-throughput "omics" technologies and sophisticated computational methods. These approaches allow for a systems-level understanding of the pathways and networks in which AMFR operates.

Transcriptomics and Proteomics for Pathway Discovery

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, are powerful tools for discovering the pathways influenced by AMFR.

Proteomics: Affinity proteomics, which uses antibodies to analyze multiple proteins in biological fluids, has been instrumental in identifying new roles for AMFR. nih.govnih.gov For example, an unbiased screening of plasma proteins using antibody bead arrays identified AMFR as a potential biomarker for osteoporosis, revealing that its levels were significantly lower in osteoporosis patients compared to healthy controls. nih.govnih.gov This discovery suggests a previously unknown link between AMFR and bone metabolism. nih.gov Mass spectrometry-based discovery proteomics offers a non-targeted approach to measure thousands of proteins, including different isoforms and post-translational modifications like ubiquitination, across a large number of samples, enabling a deep interrogation of the proteome to identify disease-modifying protein targets. youtube.com

Transcriptomics: The analysis of gene expression provides insights into how AMFR is regulated and what genes are affected by its signaling. For instance, studies in lung cancer cell lines have used reverse transcription-polymerase chain reaction (RT-PCR) to correlate the level of AMFR gene expression with the cells' migratory potential. nih.gov Such analyses help to establish the clinical relevance of AMFR expression in cancer progression. nih.govnih.gov Modern single-cell RNA sequencing (scRNA-seq) technologies, combined with computational tools, are now enabling the mapping of gene regulatory networks at an unprecedented resolution, which can further elucidate the specific transcriptional programs controlled by AMFR signaling. nih.gov

Bioinformatic Analysis of AMFR Interactions and Regulatory Networks

Computational biology and bioinformatics are essential for interpreting the vast datasets generated by omics technologies and for modeling the complex interaction networks centered around AMFR. nih.govnih.gov These approaches help to build a comprehensive picture of how AMFR functions within the cellular interactome. frontiersin.org

Mapping Interaction Networks: A primary goal is to map the physical (direct) and functional (indirect) interactions of AMFR. frontiersin.org Experimental data from techniques like co-immunoprecipitation (Co-IP), which can identify proteins that bind to AMFR, serve as a key input for these models. nih.gov This approach was used to confirm the interaction between AMFR and APP. nih.gov The results from such experiments are often compiled in publicly accessible databases like BioGRID, which lists known interactors of AMFR, such as INSIG1. thebiogrid.orguniprot.org Furthermore, computational tools like AlphaFold-Multimer are revolutionizing the field by predicting the structure of protein complexes, offering a powerful, scalable alternative to experimental methods for identifying direct protein-protein interactions (PPIs). biorxiv.org

Inferring Regulatory Networks: Bioinformatic algorithms are used to reconstruct gene regulatory networks (GRNs) from transcriptomic and other omics data. nih.govbiorxiv.org These networks represent the complex web of interactions between transcription factors and the genes they regulate. nih.govyoutube.com By integrating gene expression data with information about transcription factor binding sites and chromatin accessibility, computational models can infer the regulatory logic of cellular processes. biorxiv.orgscispace.com Analyzing these networks can reveal how AMFR signaling propagates through the cell to control specific gene expression programs, ultimately providing insights into its role in disease and identifying potential new therapeutic targets within its network. nih.govresearchgate.net

Future Directions and Unresolved Questions in Autocrine Motility Factor Receptor Research

Elucidating Novel AMFR Substrates and Interacting Partners

A primary function of AMFR is its role as an E3 ubiquitin ligase, a key component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This pathway is responsible for targeting misfolded or unwanted proteins for degradation by the proteasome. mdpi.comnih.gov While a number of AMFR substrates within the ERAD pathway have been identified, a comprehensive understanding of its full range of targets and interacting proteins remains a critical goal.

Known substrates of AMFR's E3 ligase activity include proteins involved in various cellular processes, such as the T-cell receptor component CD3D, the drug-metabolizing enzyme CYP3A4, the cystic fibrosis transmembrane conductance regulator (CFTR), and apolipoprotein B (APOB). mdpi.comnih.gov AMFR is also a key player in cholesterol homeostasis through its ubiquitination of HMG-CoA reductase (HMGCR) and INSIG-1. nih.gov The interaction of AMFR with the VCP/p97 complex is crucial for the degradation of these substrates. mdpi.comnih.gov Furthermore, proteins like AUP1, UBE2G2, and RNF139 have been identified as interacting partners that facilitate the ubiquitination of HMGCR. nih.gov

However, the full spectrum of AMFR's ubiquitination targets is likely much broader. Future research must focus on identifying novel substrates to uncover the full extent of its regulatory functions. Recent advances in mass spectrometry-based proteomics and interactome studies offer powerful tools for this purpose. nih.gov Techniques such as affinity purification coupled with mass spectrometry (AP-MS) can systematically identify proteins that physically associate with AMFR in an unbiased manner. elifesciences.org Such studies could reveal unexpected roles for AMFR in various cellular pathways beyond ERAD.

Table 1: Known and Potential Interacting Partners of AMFR

Interacting Partner Function/Context Research Focus
VCP/p97 ATPase, protein unfolding and extraction from ER Well-established partner in ERAD.
INSIG-1 Cholesterol sensing, HMGCR regulation Key interactor in sterol-accelerated degradation.
AUP1 Facilitates UBE2G2/RNF139 interaction Component of the HMGCR degradation complex. nih.gov
UBE2G2 E2 ubiquitin-conjugating enzyme Works in concert with AMFR for ubiquitination. nih.gov
RNF139/TRC8 E3 ubiquitin ligase Cooperates with AMFR in HMGCR ubiquitination. nih.gov
BAG6 Chaperone-assisted ubiquitin-fold protein Involved in ERAD and protein quality control. nih.gov
USP13 Deubiquitinase Regulates the stability of AMFR-associated proteins like Ubl4A. nih.gov
TRIM25 E3 ubiquitin ligase A functional link has been suggested, indicating a role in chain elongation. nih.gov

| Hrd1 (SYVN1) | E3 ubiquitin ligase | Can mediate the degradation of AMFR itself, indicating regulatory feedback. frontiersin.org |

Deeper Understanding of AMFR's Role in Specific Subcellular Compartments and Their Interplay

AMFR is known to have a dual localization: at the cell surface, where it functions as a receptor for the Autocrine Motility Factor (AMF), and within the endoplasmic reticulum (ER), where it acts as an E3 ubiquitin ligase. researchgate.netbiorxiv.org This dual role suggests a complex regulation of its function based on its subcellular location. A major unresolved question is how the trafficking of AMFR between these compartments is controlled and how this dynamic localization influences its signaling outputs.

The ER forms extensive contact sites with other organelles, including the plasma membrane, mitochondria, and Golgi apparatus, acting as a master regulator of their functions. nih.govnih.gov Future studies should investigate whether and how AMFR participates in these membrane contact sites to coordinate cellular processes. For instance, the interplay between the ER and the plasma membrane is crucial for lipid homeostasis and calcium signaling, processes in which AMFR is implicated. nih.gov Understanding the mechanisms that govern the transit of AMFR from its site of synthesis in the ER to the plasma membrane and potentially back is essential. This trafficking is likely a highly regulated process involving vesicular transport and specific sorting signals within the AMFR protein that have yet to be fully characterized. youtube.comyoutube.com

System-wide analyses of protein and RNA subcellular localization dynamics are becoming increasingly powerful and could be applied to track AMFR movement in response to various cellular stimuli. nih.gov Elucidating the factors that dictate AMFR's residency in either the ER or the plasma membrane will provide critical insights into how the cell switches between its metabolic (ERAD) and signaling (receptor) functions.

Exploring AMFR's Functions Beyond Cancer Pathogenesis (e.g., Nervous System Development and Function)

While the majority of AMFR research has been in the context of cancer, emerging evidence points to its significant roles in the nervous system. This represents a burgeoning field of investigation that could redefine our understanding of this protein.

A pivotal study has directly implicated AMFR in the processes of learning and memory in the central nervous system. nih.gov The same study also noted decreased expression of AMFR in a mouse model of Alzheimer's disease, suggesting a potential role in neurodegeneration. nih.gov More recently, mutations in the AMFR gene have been identified as the cause of a novel form of autosomal recessive hereditary spastic paraplegia, a neurodegenerative disorder characterized by motor neuron dysfunction. elifesciences.org This finding firmly establishes a critical, non-redundant role for AMFR in the maintenance and function of the nervous system.

The mechanisms by which AMFR contributes to neuronal function are still largely unknown. Its role in ERAD and protein quality control is likely crucial, as the accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases. frontiersin.org Furthermore, as a cell surface receptor, AMFR could be involved in signaling pathways that regulate synaptic plasticity, the cellular basis of learning and memory. nih.govbiorxiv.orgnih.govyoutube.com Future research should aim to dissect the specific neuronal substrates of AMFR's E3 ligase activity and to identify the downstream signaling pathways activated by its receptor function in neurons. Investigating the potential involvement of AMFR in other neurodevelopmental disorders, such as autism spectrum disorders, could also be a fruitful area of research. researchgate.netnih.govmdpi.comfrontiersin.org

Table 2: AMFR's Emerging Roles in the Nervous System

Neurological Process/Disease Research Findings Future Research Questions
Learning and Memory AMFR expression in the hippocampus correlates with learning and memory capacity in mice. nih.gov What are the specific signaling pathways activated by AMFR in neurons to modulate synaptic plasticity?
Alzheimer's Disease Decreased AMFR expression observed in a mouse model of Alzheimer's disease. nih.gov Does AMFR play a protective role against amyloid-beta or tau pathology through its ERAD function?
Hereditary Spastic Paraplegia Bi-allelic truncating variants in AMFR cause a form of this motor neuron disease. elifesciences.org How does the loss of AMFR function lead to motor neuron degeneration? What are the key neuronal substrates?

| Neurodevelopment | AMFR is crucial for proper embryonic development. nih.gov | What is the precise role of AMFR during different stages of brain development? |

Advanced Computational Modeling of AMFR Signaling and Ubiquitination Dynamics

The complexity of AMFR signaling, with its dual roles and involvement in extensive protein-protein interaction networks, makes it an ideal candidate for advanced computational modeling. In silico approaches can help to simulate the dynamics of these networks, predict the effects of perturbations, and generate testable hypotheses that would be difficult to explore through purely experimental means. nih.govbiorxiv.orgbiorxiv.orgarxiv.orgnih.gov

A key area for future computational work is the modeling of AMFR's E3 ligase activity. Algorithms are being developed to predict E3 ligase activity from quantitative proteomics data, and these could be specifically adapted to AMFR to better understand its regulation and substrate specificity under different conditions. nih.govjove.com Such models could incorporate structural information about AMFR's RING-H2 domain to simulate its interaction with E2 enzymes and substrates, potentially predicting how disease-associated mutations affect its catalytic function.

Furthermore, systems biology approaches can be used to construct comprehensive models of AMFR signaling pathways. nih.govbiorxiv.org These models could integrate data from transcriptomics, proteomics, and interactomics to simulate the flow of information through the network, from ligand binding at the cell surface to downstream effects on gene expression and cell behavior. By simulating the dynamics of AMFR trafficking and its switch between receptor and ligase functions, these models could provide a more holistic understanding of its role in both health and disease.

Methodological Advancements for Real-Time AMFR Activity Monitoring and Functional Assays

A significant challenge in AMFR research is the lack of tools to monitor its activity in real-time within living cells. The development of novel functional assays is crucial for dissecting its dynamic regulation and for high-throughput screening of potential therapeutic modulators.

One promising avenue is the development of biosensors. mdpi.comresearchgate.netnih.govnih.gov These could be genetically encoded reporters that change their fluorescence or other properties upon a specific AMFR-mediated event, such as the ubiquitination of a substrate or a conformational change in the receptor upon ligand binding. For example, Förster Resonance Energy Transfer (FRET)-based biosensors could be designed to detect the interaction of AMFR with its partners or to monitor conformational changes in the AMFR protein itself. nih.govcreative-biostructure.comnih.govresearchgate.netyoutube.com

Label-free detection technologies, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), also offer powerful platforms for developing functional assays. nih.govmalvernpanalytical.combioanalysis-zone.commalvernpanalytical.comnih.gov These methods can measure the binding of ligands to AMFR in real-time without the need for labels that might interfere with the interaction. They can also be adapted to monitor cellular responses downstream of AMFR activation, providing an integrated readout of its signaling activity. nih.gov The development of stain-free imaging technologies and automated analysis platforms will further enhance the ability to perform high-throughput cytotoxicity and cell growth assays to assess AMFR function. microsoft.com

Table 3: Potential Methodological Advancements for Studying AMFR

Methodology Principle Application to AMFR Research
FRET-based Biosensors Measures proximity of two fluorophores to detect protein-protein interactions or conformational changes. nih.govcreative-biostructure.com Real-time monitoring of AMFR dimerization, interaction with substrates (e.g., HMGCR), or ligand-induced conformational changes.
Label-Free Biosensors (e.g., SPR, BLI) Detects changes in mass or refractive index upon molecular binding to a sensor surface. malvernpanalytical.commalvernpanalytical.com Quantitative analysis of ligand binding kinetics and affinity to the AMFR receptor; screening for inhibitors of protein-protein interactions.
Asynchronous Magnetic Bead Rotation (AMBR) Measures changes in the rotation of a magnetic bead to detect volumetric changes, such as cell growth. researchgate.net High-sensitivity, real-time monitoring of cell proliferation or cytotoxicity in response to AMFR modulation.
CRISPR-based Screening Genome-wide screening to identify genes that functionally interact with a target gene. Identification of novel regulators of AMFR expression, trafficking, and activity.

| Advanced Imaging Techniques | Super-resolution microscopy, light-sheet microscopy. | High-resolution visualization of AMFR subcellular localization and trafficking dynamics in living cells. |

Q & A

Q. What methodologies are commonly used to detect AMFR expression in cancer cells?

AMFR expression is assessed using a combination of Western blotting , flow cytometry , and RT-PCR . For total protein quantification, cell lysates are separated via SDS-PAGE, transferred to nitrocellulose membranes, and probed with anti-AMFR antibodies (e.g., monoclonal antibody 3F3A) . Surface expression is analyzed by flow cytometry using fluorescently labeled antibodies, with pronase treatment to remove extracellular-bound probes . RT-PCR amplifies AMFR mRNA using gene-specific primers (e.g., forward: 5′-CTGGTGCTGGTGCTGCT-3′; reverse: 5′-GCCACACAGACACAGAC-3′), normalized against housekeeping genes like GAPDH .

Q. What is the functional role of AMFR in tumor cell motility?

AMFR binds its ligand, autocrine motility factor (AMF), initiating signaling cascades that enhance random and directed cell migration . Mechanistically, AMF binding increases phospholipid methylation (e.g., phosphatidylcholine synthesis) and activates Rho GTPases, promoting cytoskeletal reorganization and pseudopodia formation . In thyroid cancer, AMFR surface expression correlates with AMF-FITC internalization, a metric for motility activity .

Advanced Research Questions

Q. How does AMFR influence cancer stem cell (CSC) phenotypes?

AMFR is enriched in CSC subpopulations, as shown in spheroid cultures derived from papillary thyroid carcinoma (PTC). These spheroids exhibit elevated AMFR surface expression, AMF internalization, and CSC markers (Oct-4, ABCG2) compared to differentiated cells . Methodologically, spheroids are generated via enzymatic digestion of tumor tissue, cultured in low-adhesion plates with 2% FBS, and validated by limiting dilution assays .

Q. What is AMFR’s role in endoplasmic reticulum-associated degradation (ERAD)?

AMFR (gp78) acts as an E3 ubiquitin ligase in ERAD, targeting misfolded proteins (e.g., CD3-δ) for proteasomal degradation. Its RING finger domain recruits the E2 enzyme MmUBC7, enabling substrate ubiquitylation . Experimental validation involves transfection of RING finger-deleted AMFR mutants, which stabilize ERAD substrates and impair degradation .

Q. How does AMFR expression correlate with clinical prognosis?

High AMFR expression predicts poor cancer-specific survival (CSS) and progression-free survival (PFS) . In clear-cell renal cell carcinoma (ccRCC), 5-year CSS drops from 92.1% (low AMFR) to 58.8% (high AMFR) . In NSCLC, RT-PCR and immunohistochemistry reveal AMFR overexpression in 72.3% of tumors, linked to lymph node metastasis (p=0.0295) and reduced survival (p=0.0029) .

Q. What signaling pathways interact with AMFR to regulate angiogenesis?

AMFR activation upregulates VEGF receptor Flt-1 in endothelial cells via PKC/PI3K pathways. In HUVECs, AMF exposure increases Flt-1 surface expression, enhancing responsiveness to VEGF and promoting tumor angiogenesis . Inhibitors like LY294002 (PI3K) and Gö6983 (PKC) block this effect, as shown by flow cytometry and confocal microscopy .

Q. How can experimental models resolve contradictions in AMFR expression data?

Discrepancies arise in tissue-specific contexts. For example, differentiated thyroid cancer (DTC) shows higher AMFR expression than anaplastic thyroid cancer (ATC) , contrary to trends in NSCLC . Researchers should validate findings using patient-derived xenografts (PDXs) and compare AMFR isoforms (e.g., glycosylated vs. non-glycosylated forms) via deglycosylation assays .

Q. What genetic tools are available to study AMFR knockout phenotypes?

CRISPR/Cas9-mediated AMFR knockout in TNBC cell lines (e.g., MDA-MB-231) reduces metastasis in murine models. Lentiviral vectors with sgRNAs targeting exon 3 (5′-GACCGGCGCTACTACGACAA-3′) are transfected, followed by puromycin selection and validation via Western blot .

Q. Can AMFR be therapeutically targeted to enhance ADC efficacy?

In triple-negative breast cancer (TNBC), AMFR inhibition sensitizes tumors to sacituzumab govitecan (SG) by destabilizing B7-H4, an immune checkpoint protein. Co-treatment with AMFR siRNA and SG reduces tumor growth in vivo (p<0.01), validated by multiomics profiling (RNA-seq, proteomics) .

Q. What structural features of AMFR are critical for its function?

The C-terminal domain of AMF (residues 117–288) binds AMFR via sugar-chain recognition, while AMFR’s RING finger (residues 414–457) is essential for E3 ligase activity. Mutagenesis studies (e.g., Cys→Ala substitutions) disrupt ubiquitination and ERAD .

Methodological Considerations

  • Data Normalization : Use β-actin/GAPDH for Western blot/RT-PCR and isotype controls for flow cytometry to account for batch variability .
  • Contradiction Analysis : Compare AMFR isoforms across cancer types using glycosidase digestion (e.g., PNGase F) to assess post-translational modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.